Tetragastrin
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLYUZOGHTBRF-BIHRQFPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027522 | |
| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetragastrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1947-37-1 | |
| Record name | Tetragastrin [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAGASTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetragastrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Architecture and Functional Landscape of Tetragastrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetragastrin, the C-terminal tetrapeptide of the hormone gastrin, represents the minimal fragment retaining the full physiological activity of its parent molecule. This guide provides a comprehensive technical overview of the structure, receptor interaction, and signaling mechanisms of this compound. Quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its primary signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, drug discovery, and molecular biology.
Chemical Structure and Properties
This compound is a tetrapeptide with the amino acid sequence L-Tryptophan-L-Methionine-L-Aspartic acid-L-Phenylalaninamide.[1] This sequence is commonly represented as Trp-Met-Asp-Phe-NH2. The presence of the C-terminal amide is crucial for its biological activity.
| Property | Value | Source |
| Amino Acid Sequence | L-Tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide | PubChem |
| One-Letter Code | WMDF-NH2 | MedChemExpress |
| Molecular Formula | C29H36N6O6S | PubChem |
| Molecular Weight | 596.71 g/mol | MedChemExpress |
| CAS Number | 1947-37-1 | PubChem |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | PubChem |
Receptor Binding and Affinity
| Ligand | Receptor Subtype | IC50 | Fold Selectivity (CCK-A/CCK-B) |
| A-57696 (this compound Analogue) | CCK-A (pancreatic) | 15 µM | ~600 |
| A-57696 (this compound Analogue) | CCK-B (cortical) | 25 nM |
Data for the this compound analogue A-57696.[2]
Signaling Pathways
Upon binding to the CCK-B receptor, this compound initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and G12/13 proteins, leading to downstream effects on cellular function, including proliferation and secretion.
Gq-Mediated Pathway
Activation of the Gq protein by the this compound-bound CCK-B receptor leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the MAPK/ERK pathway.
EGFR Transactivation Pathway
This compound binding to the CCK-B receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can occur through various mechanisms, including the activation of Src kinases and matrix metalloproteinases (MMPs) which cleave membrane-bound EGFR ligands, leading to EGFR phosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK cascades.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for CCK receptors using a radiolabeled ligand such as 125I-Bolton-Hunter-CCK-8.
Materials:
-
Cell membranes expressing CCK-A or CCK-B receptors
-
125I-Bolton-Hunter-CCK-8 (Radioligand)
-
Unlabeled this compound (Competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a reaction tube, add binding buffer, a fixed concentration of 125I-Bolton-Hunter-CCK-8 (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing CCK-B receptors
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a loading solution of the calcium indicator dye in HBSS with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths. For single-wavelength dyes like Fluo-4, record emission at the appropriate wavelength.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 of this compound-induced calcium mobilization.[3][4][5]
Conclusion
This compound, as the pharmacologically active C-terminal fragment of gastrin, serves as a crucial tool for studying the physiology and pharmacology of CCK-B receptors. Its well-defined structure and selective receptor interaction make it a valuable molecular probe. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the molecular mechanisms of this compound and to explore its potential as a lead compound in drug development. The quantitative data, while based on a close analogue, underscores the high affinity and selectivity of this structural motif for the CCK-B receptor, paving the way for further structure-activity relationship studies.
References
- 1. CCK-4 - Wikipedia [en.wikipedia.org]
- 2. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Tetragastrin: A Technical Guide to its Sequence, Composition, and Signaling Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetragastrin, a synthetic tetrapeptide, represents the C-terminal amide of gastrin and cholecystokinin (CCK).[1][] Its sequence, Trp-Met-Asp-Phe-NH2, encapsulates the minimum fragment required for the full physiological activity of its parent hormones.[] This guide provides an in-depth analysis of this compound's chemical composition, the experimental methodologies used for its characterization, and its primary signaling pathway.
Chemical Composition and Properties
This compound is a tetrapeptide composed of L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalaninamide residues.[3] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H36N6O6S | [3][4] |
| Molecular Weight | 596.7 g/mol | [3][4][5] |
| Monoisotopic Mass | 596.24170406 Da | [3][6] |
| Appearance | White to off-white solid | [4][5] |
| Sequence | Trp-Met-Asp-Phe-NH2 (WMDF-NH2) | [][5][7] |
Experimental Protocols
The determination of this compound's sequence and composition relies on established biochemical techniques.
Amino Acid Analysis
The relative abundance of each amino acid in this compound is determined by amino acid analysis. This process involves two main stages:
-
Acid Hydrolysis : The peptide is hydrolyzed into its constituent amino acids by heating it in a 6 M HCl solution at approximately 110°C for 24 hours.[3][4] This breaks the peptide bonds.
-
Chromatographic Separation and Quantification : The resulting amino acid mixture is then separated using ion-exchange chromatography or high-performance liquid chromatography (HPLC).[3] As the separated amino acids elute from the column, they are reacted with a reagent, typically ninhydrin, which produces a colored compound.[3] The concentration of each amino acid is determined by measuring the absorbance of this colored product.[3]
Peptide Sequencing by Edman Degradation
The precise sequence of amino acids in this compound is determined using Edman degradation.[8][9] This method sequentially removes and identifies one amino acid at a time from the N-terminus of the peptide.[8][9]
-
Coupling : The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[10][11][12]
-
Cleavage : The PTC-derivatized amino acid is then cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[8][10]
-
Conversion and Identification : The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[8][10]
-
Repetition : The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.[8][10]
References
- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound | C29H36N6O6S | CID 446569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehu.eus [ehu.eus]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
Tetragastrin: A Technical Guide to the Cholecystokinin Tetrapeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide amide of both gastrin and cholecystokinin (CCK), with the amino acid sequence Trp-Met-Asp-Phe-NH2.[1][2] As the smallest peptide fragment of gastrin that retains biological activity, this compound serves as a potent agonist for cholecystokinin receptors, primarily the CCK2 receptor (also known as CCKB).[1][3] This guide provides a comprehensive technical overview of this compound, including its receptor binding profile, signaling mechanisms, and detailed experimental protocols for its study.
Core Properties of this compound
| Property | Description | Reference |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |
| Amino Acid Sequence | Trp-Met-Asp-Phe-NH2 | [1][2] |
| Molecular Formula | C29H36N6O6S | [1] |
| Molecular Weight | 596.71 g/mol | [1] |
| Primary Function | Cholecystokinin (CCK) receptor agonist, with higher affinity for the CCK2 receptor. | [3][4] |
Receptor Binding and Functional Potency
This compound's biological effects are mediated through its interaction with cholecystokinin receptors, specifically the CCK1 (formerly CCKA) and CCK2 (formerly CCKB) receptors. The CCK2 receptor is also known as the gastrin receptor.[4]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of this compound and related peptides for the CCK1 and CCK2 receptors.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| This compound (CCK-4) | CCK1 | 1,000 - 10,000-fold lower than CCK-8 | - | [5] |
| This compound (CCK-4) | CCK2 | ~10-fold lower than CCK-8 | - | [5] |
| CCK-8, sulfated | CCK1 | ~0.6 - 1 nM | - | [5] |
| CCK-8, sulfated | CCK2 | ~0.3 - 1 nM | - | [5] |
| Gastrin | CCK1 | 1,000 - 10,000-fold lower than CCK-8 | - | [5] |
| Gastrin | CCK2 | ~0.3 - 1 nM | - | [5] |
Quantitative Functional Potency Data
The functional potency of this compound is typically assessed through in vitro assays measuring downstream signaling events, such as calcium mobilization or enzyme secretion. The half-maximal effective concentration (EC50) is a common measure of potency.
| Assay | Receptor | Ligand | Potency (EC50) | Cell Line/Tissue | Reference |
| Calcium Mobilization | CCK1 | CCK Octapeptide | 4.17 x 10-10 M | HiTSeeker CCKAR Cell Line | [6] |
| Calcium Mobilization | CCK2 | Epinephrine | 1.17 x 10-12 M | CCK2 Nomad Cell Line | [7] |
| β-arrestin Recruitment | CCK2 | Epinephrine | 3.10 x 10-12 M | CCK2 Nomad Cell Line | [7] |
| Amylase Secretion | CCK1 | A-57696 (antagonist) | Kd = 4.7 µM (Schild analysis) | Guinea pig pancreas | [8] |
| Phosphoinositide Breakdown | CCK1 | A-57696 (antagonist) | Kd = 6.8 µM (Schild analysis) | Guinea pig pancreas | [8] |
Signaling Pathways
Activation of CCK receptors by this compound initiates intracellular signaling cascades. The CCK2 receptor, the primary target of this compound, predominantly couples to the Gq family of G proteins.[9]
Gq-Mediated Signaling Pathway
Upon binding of this compound to the CCK2 receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[10][11]
Caption: Gq-mediated signaling pathway activated by this compound.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for CCK receptors.
Materials:
-
Cell membranes expressing the CCK receptor of interest (e.g., from transfected CHO cells).
-
Radiolabeled ligand (e.g., 125I-CCK-8).
-
Unlabeled this compound or other test compounds.
-
Binding buffer (e.g., Krebs-Ringers/HEPES (KRH) medium containing 0.2% bovine serum albumin and 0.01% soybean trypsin inhibitor).[12]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (e.g., this compound).
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 7.5 µg) to each well.[12]
-
Add a constant concentration of the radiolabeled ligand (e.g., ~5 pM of 125I-CCK-8) to each well.[12]
-
Add increasing concentrations of the unlabeled test compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Calcium Mobilization Assay
This protocol describes a functional assay to measure the ability of this compound to stimulate intracellular calcium release via Gq-coupled CCK receptors.
Materials:
-
Cells stably expressing the CCK receptor of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[12][13]
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).[14]
-
Probenecid (optional, to prevent dye leakage from certain cell lines).[2][14]
-
This compound or other test compounds.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[2][14]
Procedure:
-
Seed the cells into the microplate and culture overnight to form a confluent monolayer.[15]
-
On the day of the assay, prepare the dye loading solution by dissolving the fluorescent calcium dye in assay buffer, with or without probenecid.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.[15]
-
Prepare serial dilutions of this compound or the test compound in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Initiate the kinetic read, measuring the baseline fluorescence.
-
The instrument will then automatically add the test compounds to the cell plate.
-
Continue to measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Analyze the data to determine the EC50 value of the test compound by plotting the peak fluorescence response against the compound concentration.
Caption: Workflow for an in vitro calcium mobilization assay.
In Vivo CCK-4 Induced Panic Attack Model (Human)
This compound (CCK-4) is widely used in clinical research to induce panic-like symptoms in healthy volunteers and patients with panic disorder to test the efficacy of anxiolytic drugs.[2][16][17]
Protocol Outline:
-
Participants: Healthy volunteers or patients with a diagnosed panic disorder are recruited. All participants provide informed consent.
-
Design: A double-blind, placebo-controlled, crossover design is often employed.[16]
-
Procedure:
-
Participants are comfortably seated, and baseline physiological measures (e.g., heart rate, blood pressure) and psychological assessments (e.g., Panic Symptom Scale, State-Trait Anxiety Inventory) are recorded.
-
An intravenous (IV) line is inserted.
-
On separate occasions, participants receive an IV bolus injection of either CCK-4 (typically 25-50 µg) or a saline placebo.[2][16]
-
Following the injection, physiological and psychological measures are continuously or repeatedly assessed for a defined period.
-
The primary outcome is the induction of a panic attack, as defined by DSM criteria, and the intensity of panic and anxiety symptoms.
-
Ethical Considerations: This experimental model intentionally induces significant anxiety and panic symptoms. Therefore, it must be conducted under strict ethical guidelines, with immediate access to medical and psychological support for the participants.
Conclusion
This compound remains a valuable pharmacological tool for investigating the roles of the cholecystokinin system in both gastrointestinal and central nervous system functions. Its high affinity for the CCK2 receptor makes it a selective agonist for studying the downstream effects of this receptor's activation. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important tetrapeptide.
References
- 1. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. Functional neuroanatomy of CCK-4-induced panic attacks in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 12. Direct demonstration of unique mode of natural peptide binding to the type 2 cholecystokinin receptor using photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modelling Anxiety in Humans for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological and Pharmacological Activity of Tetragastrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) of the hormone gastrin. It represents the minimal fragment of gastrin that retains its full biological activity. This technical guide provides a comprehensive overview of the physiological and pharmacological activities of this compound, with a focus on its mechanism of action, receptor binding, and its effects on gastric acid secretion, mucosal protection, and the central nervous system. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound is a potent agonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[1] Its high affinity for this receptor subtype mediates its primary physiological roles in the gastrointestinal system, most notably the stimulation of gastric acid secretion.[2] Beyond its physiological functions, this compound has been widely utilized as a pharmacological tool, particularly in neuroscience research, due to its potent anxiogenic effects upon systemic administration.[3][4] This guide will delve into the multifaceted activities of this compound, providing a detailed examination of its molecular interactions and systemic effects.
Receptor Binding and Selectivity
This compound exerts its effects through binding to cholecystokinin (CCK) receptors, with a marked preference for the CCK-B subtype over the CCK-A subtype. The binding affinity of this compound and related compounds to these receptors is a critical determinant of their biological activity.
Quantitative Data on Receptor Binding Affinity
| Compound | Receptor Subtype | Test System | Binding Affinity (Ki/IC50) | Reference |
| Boc-CCK-4 | CCK-B | N/A | 70-fold selective for CCK-B | [5] |
| A-57696 (Boc-CCK-4 analog) | CCK-B (cortical) | Guinea pig | IC50 = 25 nM | [6] |
| A-57696 (Boc-CCK-4 analog) | CCK-A (pancreatic) | Guinea pig | IC50 = 15 µM | [6] |
| Gastrin-17-I | CCK-B (human) | Transfected cells | IC50 ~ 6 nM | [7] |
| CCK-4 | CCK-B (guinea pig) | Chief cells | ~4000-fold less potent than CCK-8 | [7] |
Physiological Activity
The primary physiological roles of this compound are centered on the gastrointestinal system, where it functions as a key regulator of gastric function.
Stimulation of Gastric Acid and Pepsin Secretion
This compound is a potent secretagogue, stimulating the release of both hydrochloric acid and pepsin from the gastric mucosa. This action is mediated by the activation of CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells.
| Species | Preparation | Dosing | Effect | Reference |
| Rat | Anesthetized, perfused stomach | 1, 2, 4, 8, 16, 32 µg/kg/hr (IV infusion) | Dose-dependent increase in acid and pepsin secretion | [8] |
| Rat | Conscious, gastric fistula | 6 µ g/kg-h (pentagastrin) | Maximal acid output: 48 ± 6.3 µeq/10 min | [9] |
| Human | Isolated parietal cells | 10⁻⁸ M (pentagastrin) | EC50 for aminopyrine accumulation | [10] |
Gastric Mucosal Protection
In addition to its secretagogue effects, this compound has been shown to enhance gastric mucosal protection. This is achieved through the stimulation of mucus glycoprotein (mucin) synthesis and secretion.[11]
Pharmacological Activity
This compound's potent and reliable induction of anxiety and panic-like symptoms has made it a valuable tool in pharmacological research for the development and testing of anxiolytic drugs.[3]
Anxiogenic Effects
Intravenous administration of this compound to both human subjects and animal models consistently produces a transient state of intense anxiety and, in many cases, panic attacks.[4] This effect is mediated by the activation of CCK-B receptors in the central nervous system.
| Species | Model | Dosing (i.p.) | Effect | Reference |
| Rat | Freely moving | 3-30 µg/kg | Increased GABA outflow and signs of anxiety | [12] |
| Rat | Predator smell exposure | N/A | Increased brain levels of CCK-4 correlated with anxiety | [13] |
Signaling Pathways
The binding of this compound to the CCK-B receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of the G-protein.
CCK-B Receptor Signaling Cascade
Activation of the CCK-B receptor by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15][16]
Experimental Protocols
In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model.[8][17]
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Polyethylene tubing for cannulation
-
Perfusion pump
-
Saline solution (0.9% NaCl)
-
This compound solution
-
pH meter and titrator
-
Phenol red indicator
Procedure:
-
Anesthetize rats with urethane.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the duodenum at the pylorus.
-
Perfuse the stomach with saline solution at a constant rate using a perfusion pump.
-
Collect the perfusate at regular intervals (e.g., 15 minutes) to establish a basal acid output.
-
Administer this compound intravenously at desired doses.
-
Continue to collect the perfusate at regular intervals.
-
Determine the acid concentration in the collected samples by titration with NaOH to a pH of 7.0, using phenol red as an indicator.
-
Calculate the acid output (µmol/min) for each collection period.
Assessment of Anxiety-Like Behavior in Rodents (Elevated Plus Maze)
This protocol outlines the use of the elevated plus maze (EPM) to assess the anxiogenic effects of this compound in rodents.[18][19][20][21]
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
-
Analyze the video recordings to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.
Conclusion
This compound is a valuable tool for both physiological and pharmacological research. Its well-characterized effects on gastric acid secretion and its potent anxiogenic properties provide robust models for studying gastrointestinal physiology and the neurobiology of anxiety. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this important tetrapeptide.
References
- 1. uniprot.org [uniprot.org]
- 2. pnbvesper.com [pnbvesper.com]
- 3. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK-4 - Wikipedia [en.wikipedia.org]
- 5. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase C-α attenuates cholinergically stimulated gastric acid secretion of rabbit parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of parietal cell calcium signaling in gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 19. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Anxiogenic Properties of Tetragastrin in the Central Nervous System: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anxiogenic properties of tetragastrin (CCK-4), the C-terminal tetrapeptide of cholecystokinin (CCK). This compound is a potent agonist of the cholecystokinin-B (CCK-B) receptor and has been extensively utilized as a reliable pharmacological tool to induce anxiety and panic-like symptoms in both preclinical and clinical research. This document details the underlying neurobiological mechanisms, summarizes key quantitative data from animal and human studies, provides detailed experimental protocols, and illustrates critical pathways and workflows. The information presented herein is intended to serve as a foundational resource for professionals engaged in anxiety research and the development of novel anxiolytic therapeutics.
Introduction to this compound and Cholecystokinin Systems
Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), with high concentrations found in regions critical for emotional regulation, such as the cerebral cortex and amygdala. This compound (CCK-4) is a fragment of CCK that retains high affinity for the CCK-B receptor subtype. A substantial body of evidence demonstrates that the administration of this compound and its analogue, pentagastrin, reliably induces anxiety and panic attacks in both healthy individuals and patients with panic disorder. This predictable anxiogenic effect has established the "CCK-4 challenge" as a valuable model for investigating the neurobiology of panic and for the preclinical and clinical assessment of novel anxiolytic compounds.
Mechanism of Action: The CCK-B Receptor Signaling Pathway
The anxiogenic effects of this compound are primarily mediated by the activation of CCK-B receptors, which are densely expressed in brain regions associated with fear and anxiety, including the basolateral amygdala, hippocampus, and cortex. CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular events leading to increased neuronal excitability. Activation of CCK-B receptors by this compound is a key mechanism for inducing acute anxiety responses.
The binding of this compound to the CCK-B receptor is thought to trigger downstream signaling that can involve transient receptor potential canonical (TRPC) ion channels, specifically TRPC4 and TRPC5, which are co-expressed in the amygdala and hippocampus. This interaction leads to neuronal depolarization and contributes to the physiological and psychological symptoms of anxiety.
Quantitative Data from Preclinical and Clinical Studies
The anxiogenic effects of this compound and its analogues have been quantified in numerous studies. The following tables summarize key findings from both animal models and human trials.
Table 1: Anxiogenic Effects of this compound Analogs in Animal Models
| Compound | Dose Range | Animal Model | Key Behavioral Changes | Reference |
| BOC-CCK-4 | Not specified | Rat (Elevated Plus Maze) | Reduced time spent in and entries into open arms. | |
| BOC-CCK-4 | Not specified | Rat (Novelty Suppressed Feeding) | Increased suppression of feeding in a conflict paradigm. | |
| BOC-CCK-4 | Not specified | Rat (Black-and-White Box) | Decreased time spent and locomotor activity in the white compartment. | |
| BOC-CCK-4 | Not specified | Rat Pups (Ultrasound Vocalization) | Increased number of distress calls. | |
| CCK-4 | Not specified | Rat (Predator Scent Stress) | Intraperitoneal injection replicated the "freezing" posture indicative of anxiety. |
Table 2: Panicogenic Effects of this compound (CCK-4) & Analogues in Human Studies
| Study Population | Compound | Dose | Route | Panic Rate (%) | Key Physiological Effects | Reference |
| Healthy Volunteers | Pentagastrin | 0.6 µg/kg | IV Infusion (1 min) | Not specified, but dose-related increase in anxiety symptoms. | Increased pulse, ACTH, cortisol. | |
| Panic Disorder Patients | CCK-4 | 15 µg | IV | 64% | Dose-dependent increase in heart rate and diastolic blood pressure. | |
| Panic Disorder Patients | CCK-4 | 20 µg | IV | 75% | Dose-dependent increase in heart rate and diastolic blood pressure. | |
| Panic Disorder Patients | CCK-4 | 25 µg | IV | 75% | Dose-dependent increase in heart rate and diastolic blood pressure. | |
| Panic Disorder Patients | CCK-4 | 25 µg | IV | 91% | N/A | |
| Healthy Controls | CCK-4 | 25 µg | IV | 17% | N/A | |
| Panic Disorder Patients | CCK-4 | 50 µg | IV | 100% | N/A | |
| Healthy Controls | CCK-4 | 50 µg | IV | 47% | N/A | |
| Healthy Volunteers | CCK-4 | 25 µg | IV | 44% | Significant increase in heart rate and mean blood pressure. | |
| Panic Disorder Patients | CCK-4 | Not specified | IV | 100% (11/11 patients) | N/A |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of the anxiogenic effects of this compound.
Protocol: Human CCK-4 Challenge Model
This protocol is a synthesis of methodologies reported in clinical trials investigating panic responses.
-
Subject Recruitment: Participants (healthy volunteers or patients with a diagnosed panic disorder) are recruited. Exclusion criteria typically include cardiovascular disease, respiratory illness, pregnancy, and current use of psychotropic medications. All participants provide informed consent.
-
Study Design: A double-blind, placebo-controlled, crossover design is frequently employed. Each participant attends two separate sessions, receiving an injection of CCK-4 on one day and a saline placebo on another, with the order randomized.
-
Pre-Challenge Phase:
-
An intravenous catheter is inserted into the participant's non-dominant forearm for infusion.
-
Baseline physiological measures are recorded for at least 15-30 minutes. These include continuous heart rate (HR), blood pressure (BP), and electrocardiogram (ECG).
-
Baseline psychological ratings are collected using scales such as the Acute Panic Inventory (API) and the Panic Symptom Scale (PSS). Blood samples may be drawn to measure baseline levels of stress hormones like cortisol and ACTH.
-
-
Challenge Phase:
-
A bolus of this compound (e.g., 25-50 µg) or saline is administered intravenously, typically over a period of 5 to 60 seconds.
-
The research team monitors the participant for the onset of panic symptoms. A panic attack is typically defined by the participant's report and meeting DSM criteria.
-
-
Post-Challenge Phase:
-
Physiological and psychological measures are recorded continuously or at frequent intervals (e.g., every 5 minutes) for 60-90 minutes post-injection.
-
Blood samples are collected at timed intervals (e.g., +5, +15, +30, +60 minutes) to assess hormonal responses.
-
-
Data Analysis: Statistical analysis compares the changes in psychological scores and physiological parameters between the CCK-4 and placebo conditions. The incidence of panic attacks is compared using appropriate statistical tests.
Protocol: Rodent Elevated Plus Maze (EPM) Test
This protocol is based on standard procedures for assessing anxiety-like behavior in rodents following CCK agonist administration.
-
Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls (closed arms), and the other two are exposed (open arms). The apparatus is typically located in a quiet, dimly lit room.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. Animals are group-housed and allowed to acclimate to the facility for at least one week before testing.
-
Drug Administration: A CCK-B agonist, such as BOC-CCK-4, or a vehicle control is administered, typically via intraperitoneal (IP) injection, 15-30 minutes before the test.
-
Test Procedure:
-
The rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
-
Behavioral Scoring: Key parameters are scored by a trained observer or automated tracking software:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiogenic effect is indicated by a statistically significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.
Experimental and Logical Workflows
Visualizing workflows and logical relationships is essential for understanding the application of this compound in research.
Interaction with other Neurotransmitter Systems
The anxiogenic state induced by this compound is not solely dependent on CCKergic transmission but involves complex interactions with other major neurotransmitter systems.
-
Glutamate and Dopamine: In animal models of anxiety, increased levels of CCK-4 in brain regions like the cortex and striatum are correlated with elevated levels of glutamate and dopamine, suggesting a downstream modulation of these excitatory systems.
-
GABA: The brain's primary inhibitory system, mediated by gamma-aminobutyric acid (GABA), plays a crucial role in counteracting anxiety. Studies have shown that enhancing GABAergic neurotransmission, for example with the GABA reuptake inhibitor tiagabine or the GABA-transaminase inhibitor vigabatrin, can significantly attenuate the panic symptoms induced by a CCK-4 challenge in healthy volunteers. This highlights the functional antagonism between the pro-anxiety CCK-B system and the anti-anxiety GABA system.
Conclusion and Future Directions
This compound is an indispensable tool in the field of neuroscience and drug development. Its potent and reliable anxiogenic effects, mediated through the central CCK-B receptor system, provide a robust model for studying the pathophysiology of anxiety and panic disorders. The detailed protocols and quantitative data presented in this guide underscore the utility of the this compound challenge model for screening and validating novel anxiolytic agents. Future research should continue to explore the intricate downstream signaling pathways and the network-level effects of CCK-B receptor activation to identify new targets for therapeutic intervention. The interplay with systems like TRPC channels and the functional balance with GABAergic inhibition represent particularly promising avenues for the development of next-generation anxiolytics.
Tetragastrin as a Human Metabolite: A Technical Guide for Researchers
An In-depth Examination of the Physiological Roles, Metabolic Pathways, and Experimental Analysis of a Key Endogenous Peptide
Abstract
Tetragastrin, the C-terminal tetrapeptide of gastrin, is a significant human metabolite and bioactive peptide that plays a crucial role in various physiological processes. Also known as cholecystokinin-4 (CCK-4), it is a potent agonist for cholecystokinin (CCK) receptors, particularly the CCK2 receptor. This technical guide provides a comprehensive overview of this compound, focusing on its function as a human metabolite, its physiological effects, metabolic pathways, and the experimental methodologies used for its study. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Introduction
This compound is an oligopeptide consisting of the amino acid sequence Trp-Met-Asp-Phe-NH2.[1] As the active fragment of the hormone gastrin, it is involved in the regulation of gastric acid secretion.[2][3] Beyond its gastrointestinal functions, this compound is recognized as a neurotransmitter in the central nervous system, where it is implicated in anxiety and panic disorders.[4][5] Classified as a secondary metabolite, this compound can also be found in certain foods, suggesting it may serve as a biomarker for the consumption of specific dietary products.[6] This guide delves into the multifaceted nature of this compound, providing a detailed resource for its study and potential therapeutic applications.
Physiological Role and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with two G protein-coupled receptors: the cholecystokinin A receptor (CCK1R) and the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor.[1] The affinity of this compound is significantly higher for the CCK2R, which mediates most of its classical physiological activities.[1]
Gastrointestinal Effects
In the gastrointestinal tract, the binding of this compound to CCK2R on enterochromaffin-like (ECL) cells stimulates the release of histamine, which in turn promotes gastric acid secretion from parietal cells.[1] This plays a vital role in the digestive process.
Neurological Effects
In the central nervous system, this compound acts as a potent anxiogenic agent. Intravenous administration of this compound has been shown to induce panic attacks in both healthy individuals and patients with panic disorder, making it a valuable tool in anxiety research.[4][5][7]
Quantitative Data
The following tables summarize key quantitative data related to the activity and measurement of this compound and its analogs.
Table 1: Receptor Binding and Functional Potency
| Compound/Analog | Receptor | Assay Type | Value | Reference |
| This compound (CCK-4) | CCK-B (Cortical) | IC50 | ~3x lower affinity than CCK-8 | [8] |
| Boc-Trp-Lys[N epsilon-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2 | CCK-B | Intracellular Ca2+ Mobilization | Full agonist | [9] |
| A-57696 | CCK-B (Cortical) | IC50 | 25 nM | [10] |
| A-57696 | CCK-A (Pancreatic) | IC50 | 15 µM | [10] |
| A-57696 | CCK-A (Gall Bladder) | Kd | 19 µM | [10] |
| CCK-8 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 2.4 ± 1 nM | [11] |
| Boc-[Nle28,31]CCK-7 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 8 ± 2 nM | [11] |
| Boc-Trp-Nle-Asp-Phe-NH2 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 32 ± 10 nM | [11] |
| JMV320 (cyclic analog) | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 25 ± 10 nM | [11] |
| L-365,260 (CCKB antagonist) | JURKAT T-cells | IC50 (inhibition of CCK-8 induced Ca2+ mobilization) | 20 ± 8 nM | [11] |
| MK-329 (CCKA antagonist) | JURKAT T-cells | IC50 (inhibition of CCK-8 induced Ca2+ mobilization) | 400 ± 100 nM | [11] |
Table 2: Pharmacokinetic and Analytical Parameters
| Parameter | Value | Species/Matrix | Reference |
| Half-life | 13 minutes | Human plasma | [12] |
| Plasma Concentration (CCK-4 equivalents) | 12.9 ± 2.1 pM | Human plasma | [12] |
| Plasma Concentration (CCK-4) | 1.0 ± 0.2 pM | Human plasma | [12] |
| HPLC-EC Detection Limit (CCK-4) | 2 pmol/mL | Rat brain | [13] |
| Radioimmunoassay Detection Limit (CCK-4) | 2.7 fmol | Human plasma | [12] |
| Radioimmunoassay ED50 (CCK-4) | 10.6 ± 2.2 fmol | Human plasma | [12] |
Table 3: Dose-Response in Human Studies
| Effect | Dose | Population | Response | Reference |
| Panic Attack Induction | 25 µg (i.v.) | Healthy Volunteers | 44% experienced panic attacks | [5] |
| Panic Attack Induction | 10 µg (i.v.) | Panic Disorder Patients | 17% experienced panic attacks | [14] |
| Panic Attack Induction | 15 µg (i.v.) | Panic Disorder Patients | 64% experienced panic attacks | [14] |
| Panic Attack Induction | 20 µg (i.v.) | Panic Disorder Patients | 75% experienced panic attacks | [14] |
| Panic Attack Induction | 25 µg (i.v.) | Panic Disorder Patients | 75% experienced panic attacks | [14] |
| Gastric Acid Secretion | 6 µg/kg (i.m.) | Duodenal Ulcer Patients | Optimal response | [15] |
Signaling Pathways
The binding of this compound to CCK1 and CCK2 receptors initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its diverse physiological effects.
Caption: CCK2R Signaling Pathway.[1][16]
Caption: CCK1R Signaling Pathway.[1][6]
Metabolic Pathway
The in vivo metabolism of this compound involves enzymatic degradation. While the complete pathway in humans is not fully elucidated, studies of its degradation in plasma and by synaptic membranes provide significant insights.
Caption: this compound Degradation.[12][17]
Studies have shown a half-life of approximately 13 minutes for this compound in human plasma, indicating rapid degradation by plasma proteases.[12] In the brain, synaptic membranes contain enzymes, including aminopeptidases, that are capable of hydrolyzing this compound.[17] The degradation process involves the cleavage of peptide bonds, leading to the release of constituent amino acids, such as tryptophan.[17]
Experimental Protocols
This section outlines the methodologies for key experiments used in the study of this compound.
Quantification of this compound by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)
This method is highly sensitive for the determination of this compound in biological samples, such as brain tissue.[13][18]
Protocol Outline:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable acidic buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and extract the peptide.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
HPLC Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the peptides.
-
Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).
-
-
Electrochemical Detection:
-
Electrode: A glassy carbon working electrode is used.
-
Potential: An oxidizing potential is applied to the electrode to detect the tryptophan residue in this compound.
-
-
Quantification: The peak area corresponding to this compound is compared to a standard curve generated with known concentrations of synthetic this compound.
Caption: HPLC-EC Workflow.[13][18]
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive and specific method for quantifying this compound in plasma.[12]
Protocol Outline:
-
Sample Collection and Extraction:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Extract CCK fragments from plasma using reverse-phase chromatography (e.g., Sep-Pak C18 cartridges).
-
-
Assay Procedure:
-
A standard curve is prepared using known concentrations of unlabeled this compound.
-
Samples, standards, and a specific primary antibody against this compound are incubated together.
-
A known amount of radiolabeled this compound (e.g., 125I-labeled) is added. This competes with the unlabeled this compound in the sample/standard for binding to the primary antibody.
-
A secondary antibody (anti-primary antibody) is added to precipitate the primary antibody-antigen complexes.
-
The mixture is centrifuged to pellet the precipitated complexes.
-
The radioactivity of the pellet is measured using a gamma counter.
-
-
Data Analysis: The concentration of this compound in the samples is determined by comparing the measured radioactivity to the standard curve. A lower level of radioactivity indicates a higher concentration of unlabeled this compound in the sample.
Caption: Radioimmunoassay Workflow.[12]
Induction of Panic Attacks in Human Subjects
This experimental model is used to study the anxiogenic effects of this compound and to test potential anxiolytic drugs.[4][5][7]
Protocol Outline:
-
Subject Recruitment: Recruit healthy volunteers or patients with a history of panic disorder. Obtain informed consent and ethical approval.
-
Experimental Design: A double-blind, placebo-controlled, crossover design is typically employed.
-
Procedure:
-
An intravenous (IV) catheter is inserted for drug administration.
-
Baseline physiological (e.g., heart rate, blood pressure) and psychological (e.g., anxiety scales) measures are recorded.
-
A bolus IV injection of this compound (e.g., 25 µg) or placebo (saline) is administered.
-
Physiological and psychological responses are monitored continuously for a set period post-injection.
-
The occurrence of a panic attack is assessed using standardized diagnostic criteria (e.g., DSM-5).
-
-
Data Analysis: The incidence of panic attacks and changes in physiological and psychological measures are compared between the this compound and placebo conditions.
Conclusion
This compound is a pivotal human metabolite with significant implications for both gastrointestinal physiology and neuroscience. Its role as a potent CCK2R agonist underscores its importance in regulating gastric acid secretion and its utility as a tool for investigating the neurobiology of anxiety and panic. This guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data, detailed signaling pathways, and experimental methodologies. Further research into its metabolic pathways and the development of more specific analytical techniques will continue to enhance our understanding of this multifaceted peptide and its potential as a therapeutic target.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. Dose-response studies of acid secretion after administration of this compound. Studies in duodenal ulcer patients before and after highly selective vagotomy, hemigastrectomy and truncal vagotomy plus antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on gastric acid secretion. Reproducibility and comparison with the pentagastrin test and the augmented histamine test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 7. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding specificity of the mouse cerebral cortex receptor for small cholecystokinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin increases intracellular Ca2+ concentration in the Human JURKAT T Lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a sensitive and specific assay system for cholecystokinin tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation and identification of two cholecystokinin peptides, CCK-4 and CCK-8s, in rat brain by HPLC and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A dose-ranging study of the behavioral and cardiovascular effects of CCK-tetrapeptide in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cholecystokinin octa- and tetrapeptide degradation by synaptic membranes. I. Evidence for competition with enkephalins for in vitro common degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tetragastrin for In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetragastrin, the C-terminal tetrapeptide of cholecystokinin (CCK-4), in preclinical in vivo studies involving rat models. This document details its mechanism of action, summarizes key quantitative data from published studies, and offers detailed experimental protocols for its application in gastrointestinal and neurological research.
Application Notes
This compound (Trp-Met-Asp-Phe-NH2) is a biologically active peptide fragment of the hormone gastrin and cholecystokinin.[1] It primarily functions as a potent agonist for the Cholecystokinin B (CCK-B or CCK2) receptor.[2][3] In preclinical rat models, this compound is extensively utilized for several key applications:
-
Stimulation of Gastric Secretion: It reliably induces a dose-dependent increase in both gastric acid and pepsin output, making it a valuable tool for studying gastric physiology and the efficacy of anti-secretory agents.[4][5]
-
Gastric Mucosal Protection: Studies have shown that this compound can enhance the gastric mucosal barrier, likely by increasing mucin synthesis and secretion, thereby protecting against chemical-induced gastric injury.[2]
-
Neuroscience Research: In the central nervous system, this compound acts as a potent anxiogenic agent, reliably inducing anxiety-like behaviors in rats.[1][6] This effect is leveraged in research to test the efficacy of novel anxiolytic drugs.[7] It has also been shown to modulate the metabolism of neurotransmitters like serotonin.[8]
Mechanism of Action & Signaling Pathway
This compound exerts its physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[3] In the stomach, these receptors are expressed on parietal cells and enterochromaffin-like (ECL) cells.[3] Activation of the CCK2 receptor on ECL cells stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to induce gastric acid secretion.[5]
The binding of this compound to the CCK2 receptor initiates a complex intracellular signaling cascade. The receptor primarily couples to Gq and Gα12/13 proteins.[9][10] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), and together with DAG, activates Protein Kinase C (PKC).[9][10] These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, to regulate cellular processes like proliferation and secretion.[9][11]
Data Presentation: this compound Dosages in Rats
The following tables summarize dosages and administration routes for this compound from various in vivo studies in rats.
Table 1: Gastrointestinal Applications
| Application | Strain | Administration | Dosage Range | Outcome | Reference |
|---|---|---|---|---|---|
| Gastric Secretion | Not Specified | Intravenous Infusion | 1 - 32 µg/kg/hr | Dose-dependent increase in acid & pepsin | [4] |
| Mucosal Protection | Wistar | Subcutaneous (s.c.) | 12, 120, 400 µg/kg | Increased mucin, protection vs. ethanol damage | [2] |
| Carcinogenesis | Wistar | Subcutaneous (s.c.) | 1 mg/kg (every other day) | Reduced incidence of adenocarcinomas |[2] |
Table 2: Neurological & Behavioral Applications
| Application | Strain | Administration | Dosage Range | Outcome | Reference |
|---|---|---|---|---|---|
| Serotonin Metabolism | Not Specified | Intracerebroventricular | 10 - 100 ng | Stimulated 5-HT metabolism in the brain | [8] |
| Anxiety Model | Not Specified | Intraperitoneal (i.p.) | 3 - 30 µg/kg | Increased GABA outflow, signs of anxiety | [7] |
| Feeding Behavior | Not Specified | Intraperitoneal (i.p.) | 24 µmol/kg | Decreased food intake in a novel environment | [12] |
| Open-Field Activity | Not Specified | Not Specified | Not Specified | Increased locomotion and rearing |[13] |
Experimental Protocols
The following are detailed methodologies for common in vivo experiments using this compound in rats. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Measurement of Gastric Acid and Pepsin Secretion
This protocol is adapted from studies measuring gastric secretions in anesthetized rats.[4]
Objective: To measure the dose-dependent effect of intravenously administered this compound on gastric acid and pepsin output.
Materials:
-
Male Wistar rats (fasted for 24 hours with free access to water)
-
Anesthetic (e.g., Urethane)
-
This compound solution in sterile saline
-
Saline solution (0.9% NaCl)
-
Perfusion pump
-
pH meter and titrator
-
Spectrophotometer for pepsin assay
-
Surgical instruments
Methodology:
-
Animal Preparation: Anesthetize the fasted rat. Make a midline abdominal incision to expose the stomach.
-
Stomach Perfusion Setup:
-
Ligate the pylorus at the junction with the duodenum.
-
Insert an inflow cannula through the forestomach and an outflow cannula through the esophagus.
-
Perfuse the stomach continuously with saline at a rate of 1 ml/min.
-
-
Basal Secretion: Collect the gastric perfusate for a 60-minute basal period to establish a baseline secretion rate.
-
This compound Administration:
-
Begin a continuous intravenous infusion of this compound via a cannulated femoral or jugular vein.
-
Administer doses in an escalating manner (e.g., 1, 2, 4, 8, 16, 32 µg/kg/hr), with each dose infused for a set period (e.g., 60 minutes).[4]
-
-
Sample Collection: Collect the gastric perfusate in 15-minute fractions throughout the experiment.
-
Analysis:
-
Acid Output: Measure the volume of each fraction and titrate with 0.01 N NaOH to a pH of 7.0. Calculate the acid output in microequivalents per minute (µEq/min).
-
Pepsin Output: Determine pepsin concentration using a standard method, such as the Anson method using hemoglobin as a substrate. Calculate pepsin output in units per minute (U/min).
-
-
Data Presentation: Plot the mean acid and pepsin output against the this compound dose to generate dose-response curves.
Protocol 2: Gastric Mucosal Protection Assay
This protocol is based on a model of ethanol-induced gastric injury.[2]
Objective: To evaluate the protective effect of subcutaneously administered this compound against gastric mucosal damage.
Materials:
-
Male Wistar rats (150-180g), fasted for 24 hours.[2]
-
This compound solution in sterile saline.
-
Vehicle control (sterile saline).
-
50% Ethanol solution.
-
Dissecting tools and microscope.
Methodology:
-
Animal Groups: Divide rats into groups (n=6-8 per group):
-
Drug Administration: Administer the assigned dose of this compound or vehicle subcutaneously.
-
Gastric Injury Induction: 60 minutes after this compound/vehicle administration, orally administer 1 ml of 50% ethanol to each rat to induce gastric injury.
-
Euthanasia and Tissue Collection: 60 minutes after ethanol administration, euthanize the rats. Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.
-
Damage Assessment:
-
Pin the stomach flat for observation.
-
Measure the total area of visible hemorrhagic lesions in the mucosa (in mm²). A scoring system can also be used.
-
Calculate a lesion index or percentage of protection compared to the vehicle control group.
-
-
Histological Analysis (Optional): Fix stomach tissue samples in 10% formalin for histological processing (e.g., H&E staining) to assess the depth of injury and changes in the mucosal layer.
-
Biochemical Analysis (Optional): Collect mucus from the gastric surface to quantify mucin content, which is expected to increase with this compound treatment.[2]
References
- 1. CCK-4 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of cholecystokinin tetrapeptide amide on the metabolism of 5-hydroxytryptamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibition of feeding by the C-terminal tetrapeptide fragment of cholecystokinin in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin tetrapeptide, proglumide and open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Dissolution and Use of Tetragastrin in Cell Culture
Introduction
Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin (Trp-Met-Asp-Phe-NH2).[1] It represents the smallest peptide fragment of gastrin that retains its full physiological activity.[1] As a potent and selective agonist for the Cholecystokinin B receptor (CCK2R), this compound is a critical tool in studying a variety of cellular processes.[2][3] Its activities include stimulating gastric acid secretion, promoting cell proliferation, and influencing neurotransmission.[2][4] Given its role in signaling pathways implicated in both normal physiology and gastrointestinal cancers, having a reliable protocol for its preparation and application in in vitro models is essential for researchers in cell biology and drug development.
This document provides a detailed protocol for the proper dissolution of this compound to prepare stable, sterile stock solutions and subsequent working solutions for cell culture applications. Adherence to this protocol will ensure consistent and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant to its use in cell culture.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C29H36N6O6S | [1] |
| Molecular Weight | 596.7 g/mol | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][5][6] |
| Solubility in DMSO | ≥ 8.33 mg/mL (13.96 mM) | [2][5] |
| Recommended Stock Conc. | 10 mM in newly opened, anhydrous DMSO | [2][5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [2][5] |
| Working Solution Stability | Prepare fresh for each experiment and use the same day. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Bring the this compound vial and DMSO to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.97 mg of this compound (MW: 596.7 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. It is critical to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the peptide.[2][5]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 80°C) or sonication can be used to aid dissolution.[2][5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]
Protocol 2: Preparation of this compound Working Solution and Cell Treatment
This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
-
Sterile pipette tubes and tips
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Prepare Working Solution: Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium. Mix immediately by gentle pipetting or inversion. Note: Always add the DMSO stock to the aqueous medium, not the other way around, to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. This is crucial to ensure that any observed effects are due to the this compound and not the solvent.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium.
-
Incubation: Return the cells to the incubator and proceed with your experimental timeline. It is recommended to use the working solution immediately after preparation.[2]
Diagrams and Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Simplified this compound Signaling Pathway via CCK2R
Caption: this compound activates CCK2R, leading to downstream signaling.
References
- 1. This compound | C29H36N6O6S | CID 446569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. This compound (Cholecystokinin tetrapeptide) | CCK-4受体激动剂 | MCE [medchemexpress.cn]
- 6. Conformation of this compound in DMSO. Monte Carlo simulation taking account of solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetragastrin-Induced Panic Attack Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetragastrin (CCK-4), a cholecystokinin tetrapeptide, as a reliable pharmacological tool to induce panic attacks in a research setting. The information is intended for researchers in psychiatry, neuroscience, and pharmacology, as well as professionals involved in the development of anxiolytic and anti-panic medications.
Introduction
This compound (also known as CCK-4) is the C-terminal tetrapeptide of cholecystokinin. It is a potent agonist of the cholecystokinin B (CCK-B) receptor.[1][2] In research, the intravenous administration of this compound is a well-established and reliable method for inducing panic attacks in both individuals with panic disorder and healthy volunteers.[2][3] The induced symptoms closely mimic those of spontaneous panic attacks, making it a valuable model for studying the neurobiology of panic disorder and for testing the efficacy of novel anti-panic drugs.[4] this compound-induced panic attacks are characterized by intense fear, a sense of impending doom, and significant cardiovascular and respiratory symptoms.[3][5][6]
Mechanism of Action
This compound exerts its panic-inducing effects primarily through the activation of CCK-B receptors, which are densely expressed in brain regions implicated in anxiety and panic, including the amygdala, hippocampus, and cerebral cortex.[3][4] The binding of this compound to the CCK-B receptor, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to neuronal excitation and the manifestation of panic symptoms.[7]
Below is a diagram illustrating the proposed signaling pathway following CCK-B receptor activation by this compound.
Figure 1: this compound (CCK-4) Signaling Pathway via the CCK-B Receptor.
Quantitative Data Summary
The following tables summarize the dose-dependent panicogenic effects of this compound as reported in various clinical studies.
Table 1: Panic Attack Incidence with this compound in Patients with Panic Disorder
| Dose of this compound (µg) | Number of Patients | Panic Attack Rate (%) | Reference |
| 10 | 12 | 17% | [8] |
| 15 | 11 | 64% | [8] |
| 20 | 12 | 75% | [8] |
| 25 | 11 | 91% | [9] |
| 25 | 9 | 44% | [10] |
| 50 | 12 | 100% | [9] |
| 50 | 7 | 71% | [10] |
Table 2: Panic Attack Incidence with this compound in Healthy Volunteers
| Dose of this compound (µg) | Number of Subjects | Panic Attack Rate (%) | Reference |
| 25 | 12 | 17% | [9] |
| 25 | 16 | 44% | [5] |
| 50 | 15 | 47% | [9] |
Table 3: Comparative Panic Rates in Patients with Panic Disorder vs. Healthy Controls
| Dose of this compound (µg) | Panic Rate in Patients (%) | Panic Rate in Controls (%) | Reference |
| 25 | 91% | 17% | [9] |
| 50 | 100% | 47% | [9] |
Note: Placebo administration did not induce panic attacks in any of the cited studies.[5][8][9][10][11]
Experimental Protocols
The following protocol is a synthesized methodology based on common practices in published research for the induction of panic attacks using this compound.
Subject Recruitment and Screening
-
Participants: Recruit patients diagnosed with panic disorder (according to DSM criteria) and/or healthy volunteers with no personal or family history of psychiatric illness.
-
Inclusion/Exclusion Criteria: Establish clear criteria. Exclude individuals with unstable medical conditions, particularly cardiovascular disease, pregnant or breastfeeding women, and those with a history of substance abuse.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures, potential risks, and the nature of the symptoms they might experience.
-
Ethical Approval: The study protocol must be approved by a relevant Institutional Review Board or Ethics Committee.[4]
Experimental Design
-
Design: A double-blind, placebo-controlled, crossover or parallel-group design is recommended.[5][9][11][12] In a crossover design, participants receive both this compound and placebo on separate occasions, with a washout period in between.
-
Setting: Conduct the experiment in a controlled laboratory or clinical setting with immediate access to medical support.
Materials and Reagents
-
This compound (CCK-4): Lyophilized powder, to be reconstituted with sterile 0.9% saline.
-
Placebo: Sterile 0.9% saline solution.[4]
-
Administration: Intravenous (IV) catheter, syringes, and infusion pump (if applicable).
Experimental Workflow
Figure 2: General Experimental Workflow for this compound Challenge Studies.
Detailed Procedure
-
Preparation: Participants should be comfortably seated or semi-recumbent. Insert an IV catheter into a forearm vein.[4] Allow for an acclimatization period.
-
Baseline Measures: Collect baseline physiological data (heart rate, blood pressure) and psychometric data (e.g., Panic Symptom Scale (PSS), Visual Analog Scale for Anxiety (VAS-A)).
-
Administration: Administer the prepared dose of this compound (e.g., 20-50 µg) or placebo as a rapid intravenous bolus injection over a short period (e.g., 10 seconds).[4] The use of a continuous saline drip can help blind the subject to the exact timing of the injection.[4]
-
Post-Injection Monitoring:
-
Physiological: Continuously monitor heart rate and blood pressure.[5]
-
Psychological: Assess for the presence and severity of panic symptoms at regular intervals (e.g., every minute for the first 15 minutes) using standardized scales like the PSS.[4][10] A panic attack is typically defined by the presence of a certain number of DSM-defined symptoms.
-
-
Duration: The acute panicogenic effects of this compound are short-lived, typically peaking within 5-8 minutes and subsiding within 15-20 minutes.[3]
-
Debriefing: After the effects have fully subsided, debrief the participant. Continue to monitor their well-being before discharge.
Outcome Measures
-
Primary Outcome: The primary outcome is typically the incidence of panic attacks, defined according to established diagnostic criteria (e.g., DSM-5).
-
Secondary Outcomes:
Safety Considerations
-
The procedure should be conducted by trained medical personnel.
-
Emergency medical equipment should be readily available.
-
Participants should be informed that they may experience an intense but brief period of anxiety and physical symptoms.
-
The panic-inducing effects are transient. Pre-treatment with lorazepam has been shown to prevent the psychic effects of this compound.[6]
By following these guidelines, researchers can safely and effectively use this compound to investigate the mechanisms of panic and anxiety, and to screen potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin and panic disorder: past and future clinical research strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions [mdpi.com]
- 4. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin tetrapeptide induces panic-like attacks in healthy volunteers. Preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. A dose-ranging study of the behavioral and cardiovascular effects of CCK-tetrapeptide in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced sensitivity to cholecystokinin tetrapeptide in panic disorder. Clinical and behavioral findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The panic-inducing properties of the cholecystokinin tetrapeptide CCK4 in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiolyticlike effects of atrial natriuretic peptide on cholecystokinin tetrapeptide-induced panic attacks: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetragastrin Administration in Gastric Secretion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetragastrin is a synthetic C-terminal tetrapeptide of the hormone gastrin, consisting of the amino acid sequence Trp-Met-Asp-Phe-NH2.[1][2] It retains the full physiological activity of natural gastrin, primarily the stimulation of gastric acid secretion.[1][2] this compound and its analogue, pentagastrin, are widely used as diagnostic tools to evaluate gastric acid secretory function.[3][4] They are employed in tests to determine maximal acid output (MAO), which is crucial for diagnosing conditions such as Zollinger-Ellison syndrome (characterized by excessive acid production), and hypo-secretory states like pernicious anemia and atrophic gastritis.[3][5]
The primary mechanism of action involves binding to cholecystokinin B (CCK-B) receptors, also known as gastrin receptors, located on parietal cells and enterochromaffin-like (ECL) cells within the gastric mucosa.[6][7][8]
Mechanism of Action: Signaling Pathways
This compound stimulates gastric acid secretion through a dual mechanism: an indirect pathway involving histamine release and a direct pathway acting on parietal cells.
-
Indirect Pathway : this compound binds to CCK-B receptors on ECL cells, triggering the release of histamine.[7][9][10] Histamine then diffuses to adjacent parietal cells, where it binds to H2 receptors, activating a signaling cascade that potently stimulates acid secretion.[7][9]
-
Direct Pathway : this compound also directly binds to CCK-B receptors on parietal cells.[6][10] This binding activates a Gq-protein coupled pathway, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6] The subsequent increase in intracellular calcium (Ca2+) levels activates protein kinases that promote the translocation and activation of the H+/K+ ATPase (proton pump) to the cellular membrane, resulting in the secretion of H+ ions into the gastric lumen.[6][11]
Experimental Protocols
Protocol 1: Gastric Acid Secretion Study in Humans
This protocol describes the classic gastric acid analysis test using this compound stimulation to measure basal and maximal acid output.[5][12]
3.1. Materials
-
Nasogastric (NG) tube
-
Suction pump or syringe[5]
-
pH meter
-
Burette and titration equipment
-
0.1 mol/L NaOH solution[12]
-
pH indicator (e.g., diethylaminoazobenzene)[12]
-
This compound for subcutaneous injection
-
Sample collection vials
3.2. Procedure
-
Patient Preparation : The patient must fast overnight (at least 8-12 hours).
-
Tube Insertion : A nasogastric tube is inserted into the stomach. Its position in the lower part of the stomach should be confirmed, often radiologically.[5]
-
Basal Acid Output (BAO) Collection :
-
This compound Administration : this compound is administered subcutaneously at a dose of 4 μg/kg body weight.[12]
-
Maximal Acid Output (MAO) Collection :
-
Following administration, gastric juice is collected for another hour (or up to 90 minutes), again divided into four 15-minute samples.[5]
-
This collection measures the stimulated secretion.
-
-
Sample Analysis :
-
For each sample, measure the volume and pH.[12]
-
Titrate a known volume (e.g., 5-10 mL) of gastric juice with 0.1 mol/L NaOH to a neutral pH (typically 7.0-7.4).[12][13]
-
Calculate the acid concentration in mmol/L.
-
Calculate the acid output for each period (mmol/hr) by multiplying the acid concentration by the sample volume. The BAO is the total acid output during the basal hour, and the MAO is the total acid output during the post-stimulation hour.[12]
-
Protocol 2: Gastric Secretion Study in Anesthetized Rats
This protocol is adapted from in vivo studies using a gastric perfusion technique in anesthetized rats.[14][15]
3.1. Materials
-
Wistar rats (fasted overnight with free access to water)
-
Anesthetic (e.g., Urethane)
-
Surgical instruments for laparotomy
-
Gastric perfusion catheters
-
Peristaltic pump
-
Perfusion buffer (e.g., sodium-citrate-phosphate buffer, pH 6.6)[14]
-
This compound for intravenous infusion
-
pH meter and titration equipment
-
0.1 mol/L NaOH solution
-
Sample collection tubes
3.2. Procedure
-
Animal Preparation : Rats are fasted overnight but allowed access to water. Anesthesia is induced (e.g., urethane).
-
Surgical Procedure :
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus and insert a drainage catheter.
-
Insert an inflow catheter through the esophagus into the stomach.
-
-
Gastric Perfusion :
-
Begin perfusing the stomach with the buffer at a constant rate using a peristaltic pump.[14]
-
-
Basal Secretion Collection :
-
Collect the gastric perfusate for a basal period (e.g., 30-60 minutes) to establish a baseline secretion rate.
-
-
This compound Administration :
-
Administer this compound via continuous intravenous infusion (e.g., through a cannulated femoral vein). Doses can range from 1 to 32 µg/kg/hr to establish a dose-response curve.[14]
-
-
Stimulated Secretion Collection :
-
Continue collecting the perfusate in timed intervals (e.g., every 15 minutes) for the duration of the infusion (e.g., 2-3 hours).[14]
-
-
Sample Analysis :
-
Measure the volume of the collected perfusate for each interval.
-
Determine the acid concentration by titrating the perfusate with 0.1 mol/L NaOH to the initial pH of the buffer.
-
Calculate the acid output for each period and express as µmol/hr or similar units.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of action of Pentagastrin_Chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 7. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Pentagastrin used for? [synapse.patsnap.com]
- 9. Control of gastric acid secretion:the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 12. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetragastrin Dose-Response Relationship in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of tetragastrin (CCK-4) in behavioral studies, with a focus on its anxiogenic effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the design and execution of preclinical and clinical research.
Introduction
This compound, the C-terminal tetrapeptide of cholecystokinin (CCK), is a potent agonist of the cholecystokinin B (CCK-B) receptor, which is widely distributed in the central nervous system. Activation of CCK-B receptors by this compound has been shown to induce anxiety and panic-like symptoms in both human subjects and animal models. This property makes this compound a valuable pharmacological tool for investigating the neurobiology of anxiety and for screening novel anxiolytic compounds.
Quantitative Data Summary
The following tables summarize the dose-response relationship of this compound in inducing panic attacks in human subjects with panic disorder.
| This compound Dose (Intravenous) | Number of Subjects | Panic Attack Incidence (%) | Reference |
| Placebo | 11 | 0% | [1] |
| 10 µg | 12 | 17% | [1] |
| 15 µg | 11 | 64% | [1] |
| 20 µg | 12 | 75% | [1] |
| 25 µg | 12 | 75% | [1] |
Table 1: Dose-ranging study of CCK-tetrapeptide in patients with panic disorder.[1]
| This compound Dose (Intravenous) | Number of Subjects | Panic Attack Incidence (%) | Reference |
| Saline (Placebo) | 8 | 0% | [2] |
| 25 µg | 9 | 44% | [2] |
| 50 µg | 7 | 71% | [2] |
Table 2: Panic-inducing properties of CCK-4 in patients with panic disorder.[2]
Signaling Pathway
This compound exerts its anxiogenic effects primarily through the activation of the CCK-B receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the CCK2R initiates a signaling cascade that leads to neuronal excitation and the behavioral manifestations of anxiety.
Caption: this compound signaling pathway leading to anxiety.
Experimental Protocols
Protocol 1: this compound-Induced Anxiety in Rodents (Elevated Plus Maze)
This protocol describes the induction of anxiogenic-like behavior in rodents using this compound, assessed by the elevated plus maze (EPM) test. The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
Materials:
-
This compound (CCK-4)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for administration (intraperitoneal or intravenous)
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment. Handle the mice for 3-5 days before testing.
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentrations. Prepare fresh on the day of the experiment.
-
Habituation to Testing Room: On the day of testing, bring the animals to the behavioral testing room at least 45-60 minutes before the start of the experiment to habituate.
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).
-
A typical dose range for inducing anxiety in rats is 3-30 µg/kg, i.p.
-
-
Behavioral Testing (Elevated Plus Maze):
-
Approximately 10-15 minutes after administration, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.
-
-
Apparatus Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Caption: Experimental workflow for the EPM test.
Protocol 2: this compound-Induced Anxiety in Rodents (Open Field Test)
This protocol outlines the use of the open field test (OFT) to assess anxiety-like behavior and locomotor activity in rodents following this compound administration.
Materials:
-
This compound (CCK-4)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle solution
-
Syringes and needles for administration
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
Procedure:
-
Animal Acclimation and Handling: Follow the same procedure as in Protocol 1.
-
Drug Preparation: Prepare this compound solutions as described in Protocol 1.
-
Habituation to Testing Room: Acclimate the animals to the testing room for at least 45-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Behavioral Testing (Open Field Test):
-
10-15 minutes after administration, gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use video tracking software to analyze the following parameters:
-
Time spent in the center zone of the arena
-
Time spent in the peripheral zone
-
Total distance traveled
-
Rearing frequency
-
-
A decrease in the time spent in the center zone is indicative of an anxiogenic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
-
-
Apparatus Cleaning: Clean the open field arena thoroughly with 70% ethanol between trials.
Caption: Experimental workflow for the OFT test.
References
Application Notes and Protocols for Intracerebroventricular Administration of Tetragastrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of tetragastrin (CCK-4), a C-terminal tetrapeptide of cholecystokinin. This document outlines the applications, detailed experimental protocols, and expected quantitative outcomes based on preclinical research. The information is intended to guide researchers in designing and executing experiments to investigate the central effects of this compound.
Introduction and Applications
This compound is a potent agonist of the cholecystokinin B receptor (CCK-B), which is widely distributed in the central nervous system (CNS). Intracerebroventricular administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects.
Primary Applications:
-
Anxiety and Panic Disorder Models: ICV administration of this compound is a well-established method for inducing anxiety-like behaviors in animal models, providing a platform to screen and characterize novel anxiolytic compounds.
-
Neurotransmitter System Modulation: Research has shown that this compound influences the release and metabolism of key neurotransmitters, including dopamine, serotonin, and GABA.[1][2][3] ICV administration allows for the direct investigation of these interactions within the CNS.
-
Learning and Memory Studies: The modulation of neurotransmitter systems by this compound suggests its potential role in cognitive processes. ICV studies can help elucidate its impact on learning and memory.
-
Feeding Behavior Research: Cholecystokinin is a known regulator of satiety. While CCK-8 is more potent in this regard, ICV administration of this compound can be used to investigate the central pathways involved in appetite control.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of this compound and related cholecystokinin peptides.
Table 1: Effects of ICV this compound on Serotonin Metabolism in Rat Brain [1]
| Brain Region | Dose (ng) | Change in 5-HT | Change in 5-HIAA | Change in 5-HIAA/5-HT Ratio |
| Hypothalamus | 10 | ↓ | ↑ | ↑↑ |
| 100 | ↓↓ | ↑↑ | ↑↑↑ | |
| Amygdala | 10 | ↓ | ↑ | ↑↑ |
| 100 | ↓ | ↑↑ | ↑↑↑ | |
| Hippocampus | 10 | ↔ | ↑ | ↑ |
| 100 | ↓ | ↑↑ | ↑↑ | |
| Cerebral Cortex | 10 | ↔ | ↑ | ↑ |
| 100 | ↓ | ↑ | ↑↑ | |
| Striatum | 10 | ↔ | ↔ | ↔ |
| 100 | ↔ | ↔ | ↔ |
Data adapted from Itoh et al., 1988. Arrows indicate the direction and relative magnitude of change (↓/↑: slight, ↓↓/↑↑: moderate, ↓↓↓/↑↑↑: pronounced, ↔: no significant change). 5-HT: 5-hydroxytryptamine; 5-HIAA: 5-hydroxyindoleacetic acid.
Table 2: Behavioral Effects of Cholecystokinin Peptides
| Peptide | Administration Route | Dose Range | Animal Model | Observed Behavioral Effects |
| This compound (CCK-4) | ICV | 10 ng - 10 µg | Rat | Dose-dependent effects on serotonin metabolism.[1] Anxiogenic-like effects in the elevated plus maze.[4] |
| This compound (CCK-4) | Intraperitoneal | 3 - 30 µg/kg | Rat | Increased GABA outflow from the cerebral cortex and induced signs of anxiety.[3] |
| CCK-8 | ICV | 0.1 nmol | Rat | Decreased locomotor activity.[4] |
| This compound (CCK-4) | Intravenous | 10, 15, 20, 25 µg | Human | Dose-dependent induction of anxiety and panic attacks. The incidence of panic attacks was 17% at 10 µg, 64% at 15 µg, and 75% at 20 µg and 25 µg.[5] A strong linear relationship was observed between the dose of CCK-4 and increases in heart rate and diastolic blood pressure.[5] |
Experimental Protocols
Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel guide cannula (22-26 gauge) and dummy cannula
-
Stainless steel screws for anchoring
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply an antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Drill small holes for the anchor screws and a larger hole for the cannula at the desired coordinates. For the lateral ventricle in rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.[6]
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the cannula to the skull using dental cement, incorporating the anchor screws for stability.
-
Insert the dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the dental cement cap.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. House animals individually to prevent damage to the cannula.[7]
-
Allow a recovery period of at least 5-7 days before any experimental procedures.
Intracerebroventricular Injection of this compound
This protocol details the procedure for injecting this compound into the lateral ventricle of a cannulated rat.
Materials:
-
Cannulated rat
-
This compound solution (dissolved in sterile saline or artificial cerebrospinal fluid)
-
Internal injector cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (10 µL)
-
Microinfusion pump (optional, for controlled infusion)
Procedure:
-
Gently restrain the rat. This can often be done by hand without the need for anesthesia in well-handled animals.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal injector cannula to the Hamilton syringe via the PE tubing.
-
Draw the desired volume of this compound solution into the syringe, ensuring there are no air bubbles.
-
Carefully insert the internal injector cannula into the guide cannula until it is fully seated.
-
Inject the this compound solution. For a bolus injection in rats, the volume should be between 1-5 µL, administered over 30-60 seconds.[7] For continuous infusion, the rate should not exceed 0.5 µL/min.[7]
-
Leave the injector cannula in place for an additional 60 seconds to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector cannula and replace it with the dummy cannula.
-
Return the animal to its home cage and begin behavioral or physiological monitoring.
Signaling Pathways and Visualizations
This compound primarily exerts its effects through the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CCK-B receptor initiates a cascade of intracellular signaling events.
This compound-CCK-B Receptor Signaling Pathway
The activation of the CCK-B receptor by this compound leads to the coupling of Gq and G12/13 proteins.[8][9] This initiates several downstream signaling cascades, including:
-
Phospholipase C (PLC) Pathway: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[8][9]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PKC and other signaling intermediates can lead to the phosphorylation and activation of the MAPK/ERK cascade, which is involved in regulating gene expression and neuronal plasticity.[8]
-
PI3K/Akt Pathway: The CCK-B receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and metabolism.[8]
Caption: this compound signaling via the CCK-B receptor.
Experimental Workflow for ICV this compound Administration and Behavioral Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of ICV this compound on anxiety-like behavior in rats.
Caption: Workflow for ICV this compound behavioral studies.
References
- 1. Effect of cholecystokinin tetrapeptide amide on the metabolism of 5-hydroxytryptamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sulfated cholecystokinin octapeptide and cholecystokinin tetrapeptide in rat behavior after blockade of nitric oxide synthase by L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose-ranging study of the behavioral and cardiovascular effects of CCK-tetrapeptide in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tetragastrin Degradation and Prevention: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tetragastrin and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
This compound, a tetrapeptide with the sequence Trp-Met-Asp-Phe-NH2, is primarily degraded by enzymatic activity in biological matrices. The main enzymes responsible are aminopeptidases, which cleave the N-terminal tryptophan residue, and to a lesser extent, endopeptidases that can cleave internal peptide bonds.[1][2] In solid-state formulations, degradation can also occur, principally through the cleavage of peptide bonds on both the N- and C-terminal sides of the aspartic acid residue.[3]
Q2: What is the expected half-life of this compound in plasma?
The half-life of this compound is relatively short, making it susceptible to rapid degradation in vivo. In human plasma, the half-life has been reported to be approximately 13 minutes.[1] In rat plasma, degradation is even more rapid, with a reported half-life of less than one minute.[1]
Q3: How can I prevent the degradation of this compound during my experiments?
Several strategies can be employed to prevent or minimize this compound degradation:
-
Enzyme Inhibitors: The use of broad-spectrum protease inhibitors or specific aminopeptidase inhibitors can significantly enhance this compound stability in biological samples. Commonly used inhibitors include bestatin, puromycin, and amastatin.[1]
-
Chemical Modification: Modifying the this compound structure can improve its stability. Acylation of the N-terminus with fatty acids has been shown to reduce degradation.[4]
-
Use of Stabilized Analogs: Synthesizing this compound analogs with modifications such as the inclusion of D-amino acids, cyclization, or replacing peptide bonds with more stable linkages can significantly increase resistance to enzymatic cleavage.[5]
-
Proper Storage: For stock solutions and solid compounds, adherence to recommended storage conditions is crucial. Lyophilized this compound should be stored at -20°C for long-term stability.[6] Stock solutions in DMSO can be stored at -80°C for up to six months.[6]
Q4: What are the expected degradation products of this compound?
The primary degradation product resulting from aminopeptidase activity is the tripeptide Met-Asp-Phe-NH2, following the cleavage of the N-terminal tryptophan. Endopeptidase activity could result in various smaller peptide fragments and individual amino acids. Mass spectrometry is the recommended technique for identifying the specific degradation products in your experimental samples.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in cell culture or plasma samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Pre-incubate your biological matrix (plasma, cell lysate, etc.) with a cocktail of protease inhibitors before adding this compound. A common cocktail includes bestatin (an aminopeptidase inhibitor) and a general protease inhibitor cocktail. 2. Perform experiments at 4°C to reduce enzymatic activity. 3. If possible, use a stabilized analog of this compound for your experiments. |
| Adsorption to Surfaces | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers to reduce non-specific binding. |
| Incorrect Storage of Stock Solutions | 1. Ensure this compound stock solutions are stored at or below -20°C, and preferably at -80°C for long-term storage.[6] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Inconsistent results in this compound stability assays.
| Possible Cause | Troubleshooting Step |
| Variability in Biological Matrix | 1. If using plasma or serum, pool samples from multiple donors to average out individual differences in enzyme activity. 2. Ensure consistent collection and handling procedures for all biological samples. |
| Inconsistent Incubation Times or Temperatures | 1. Use a calibrated incubator or water bath to ensure precise temperature control. 2. Use a timer to ensure accurate incubation periods for all samples. |
| Inaccurate Quantification Method | 1. Validate your analytical method (e.g., HPLC, ELISA) for linearity, accuracy, and precision. 2. Prepare a fresh standard curve for each experiment. |
Quantitative Data Summary
Table 1: Half-life of this compound in Plasma
| Biological Matrix | Half-life (t1/2) | Reference |
| Human Plasma | 13 minutes | [1] |
| Rat Plasma | < 1 minute | [1] |
Table 2: Efficacy of Prevention Strategies (Illustrative Data)
| Prevention Strategy | Parameter | Result | Reference |
| Inhibition | Inhibition of aminopeptidase activity by Bestatin | Dose-dependent increase in this compound stability | [1] |
| Chemical Modification | N-terminal acylation | Increased resistance to degradation | [4] |
| Analog Synthesis | Replacement of L-amino acid with D-amino acid | Significantly prolonged half-life | [5] |
Note: The efficacy of prevention strategies can be highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro this compound Degradation Assay in Plasma
Objective: To determine the rate of this compound degradation in a plasma sample.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Human or rat plasma (freshly collected with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or ice-cold acetonitrile)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for product identification)
Procedure:
-
Preparation:
-
Thaw plasma on ice. Centrifuge at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove any cryoprecipitates.
-
Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, mix a defined volume of plasma with the this compound working solution. For example, 90 µL of plasma and 10 µL of 100 µM this compound to get a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 100 µL of ice-cold acetonitrile).
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g for 10 minutes at 4°C) to precipitate plasma proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated reverse-phase HPLC method to quantify the remaining intact this compound.
-
If desired, analyze the samples by LC-MS/MS to identify degradation products.
-
-
Data Analysis:
-
Plot the concentration of intact this compound versus time.
-
Calculate the half-life (t1/2) of this compound from the degradation curve.
-
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
Objective: To separate and quantify this compound and its primary degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase A at known concentrations (e.g., from 1 to 100 µg/mL) to generate a standard curve.
-
Sample Injection: Inject the processed samples from the degradation assay (Protocol 1).
-
Data Acquisition and Analysis:
-
Record the chromatograms.
-
Identify the peak corresponding to intact this compound based on the retention time of the standard.
-
Degradation products will typically elute earlier than the parent peptide.
-
Quantify the amount of this compound in each sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Enzymatic and solid-state degradation pathways of this compound.
Caption: Experimental workflow for an in vitro this compound degradation assay.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin octa- and tetrapeptide degradation by synaptic membranes. I. Evidence for competition with enkephalins for in vitro common degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some pseudo-peptide analogues of this compound: the importance of the peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of Tetragastrin in experiments.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments with Tetragastrin, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as CCK-4, is the C-terminal tetrapeptide of gastrin. Its primary on-target receptor is the cholecystokinin-B (CCK-B) receptor, for which it shows high affinity.
Q2: What are the potential off-target effects of this compound?
The most significant off-target effects of this compound arise from its interaction with the cholecystokinin-A (CCK-A) receptor, for which it has a lower affinity.[1] At higher concentrations, this compound can activate CCK-A receptors, leading to unintended physiological responses.
Q3: How can I be sure that the observed effect in my experiment is due to on-target CCK-B receptor activation?
To confirm on-target effects, it is crucial to perform control experiments using selective antagonists. Co-administration of this compound with a highly selective CCK-B receptor antagonist, such as L-365,260, should abolish the effect. Conversely, the effect should not be significantly altered by a selective CCK-A receptor antagonist like devazepide at concentrations where it does not block CCK-B receptors.
Q4: What are the typical concentrations of this compound to use in in vitro experiments?
The optimal concentration of this compound for in vitro studies depends on the cell type and the expression level of CCK-B receptors. It is recommended to perform a dose-response curve to determine the EC50 for your specific system. As a starting point, concentrations in the low nanomolar range are often used to ensure CCK-B receptor selectivity.
Q5: What are some common issues when working with this compound?
Common issues include batch-to-batch variability of the peptide, solubility problems, and observing unexpected responses due to off-target effects or activation of different signaling pathways depending on the cellular context. Careful experimental design, including proper controls, is essential to mitigate these issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No response or weak response to this compound | 1. Degraded this compound: Peptide may have degraded due to improper storage. 2. Low Receptor Expression: The cell line or tissue may have low or no expression of CCK-B receptors. 3. Suboptimal Concentration: The concentration of this compound used may be too low. | 1. Use a fresh aliquot of this compound and ensure proper storage at -20°C or -80°C. 2. Verify CCK-B receptor expression using RT-PCR, Western blot, or radioligand binding assays. 3. Perform a dose-response experiment to determine the optimal concentration. |
| Unexpected or contradictory results | 1. Off-target effects: At high concentrations, this compound may be activating CCK-A receptors.[1] 2. Cellular Context: The downstream signaling from the CCK-B receptor can vary between different cell types, leading to different functional outcomes.[2] 3. Experimental Conditions: The physiological state of the cells or animals (e.g., stress levels in animals) can influence the response to CCK receptor ligands.[3] | 1. Use the lowest effective concentration of this compound. Co-administer with a selective CCK-B antagonist (e.g., L-365,260) to confirm the effect is on-target. Use a selective CCK-A antagonist (e.g., devazepide) as a negative control. 2. Thoroughly characterize the signaling pathways in your specific experimental model. 3. Standardize and control for environmental factors in your experiments, especially in in vivo studies. |
| High background or non-specific binding in assays | 1. Poor quality of this compound: Impurities in the peptide preparation. 2. Inappropriate assay conditions: Non-optimal buffer, pH, or temperature. | 1. Use high-purity (>95%) this compound. 2. Optimize assay conditions and include appropriate controls (e.g., vehicle-only, non-specific binding controls). |
Quantitative Data Summary
Table 1: Binding Affinity (IC50) of CCK Receptor Ligands
| Compound | Receptor | Species | IC50 (nM) | Reference |
| A71378 (CCK-A Agonist) | CCK-A | Guinea Pig | 0.4 | [4] |
| A71378 (CCK-A Agonist) | CCK-B | Guinea Pig | 300 | [4] |
| A-57696 (this compound Analogue) | CCK-B | Cortical | 25 | [5] |
| A-57696 (this compound Analogue) | CCK-A | Pancreatic | 15,000 | [5] |
| Devazepide (CCK-A Antagonist) | CCK-A | Human | ~5 | [1] |
| L-365,260 (CCK-B Antagonist) | CCK-B | Human | ~10 | [1] |
| L-365,260 (CCK-B Antagonist) | CCK-A | Human | ~50-100 | [1] |
Table 2: Functional Potency (EC50) of CCK Receptor Agonists
| Compound | Assay | Receptor | EC50 (nM) | Reference |
| A71378 | Pancreatic amylase secretion | CCK-A | 0.16 | [4] |
| A71378 | Ileal muscle contraction | CCK-A | 3.7 | [4] |
| A71378 | Intracellular calcium mobilization (NCI-H345 cells) | CCK-B | 600 | [4] |
| NO(2)-Phe probe (agonist) | Intracellular calcium stimulation | CCK-A | 81 ± 15 | [6] |
Experimental Protocols
Protocol 1: In Vitro Confirmation of On-Target this compound Activity
This protocol describes a method to confirm that the observed cellular response to this compound is mediated by the CCK-B receptor.
Materials:
-
Cells expressing CCK-B receptors
-
This compound
-
L-365,260 (selective CCK-B antagonist)
-
Devazepide (selective CCK-A antagonist)
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., for measuring second messengers, gene expression, or cell proliferation)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Dose-Response of this compound:
-
Prepare a series of this compound dilutions in your assay medium. A typical starting range is 10⁻¹² M to 10⁻⁶ M.
-
Replace the culture medium with the this compound dilutions.
-
Incubate for the desired time period based on the endpoint being measured.
-
Measure the response and plot a dose-response curve to determine the EC50.
-
-
Antagonist Co-treatment:
-
Based on the dose-response curve, choose a concentration of this compound that gives a submaximal or maximal response (e.g., EC80).
-
Prepare solutions of L-365,260 (e.g., 100 nM) and Devazepide (e.g., 100 nM) in the assay medium.
-
Pre-incubate the cells with the antagonists or vehicle for 30-60 minutes.
-
Add the chosen concentration of this compound to the antagonist-containing medium.
-
Incubate for the same duration as in the dose-response experiment.
-
-
Data Analysis:
-
Measure the response in all treatment groups.
-
A significant reduction in the this compound-induced response in the presence of L-365,260, but not Devazepide, confirms a CCK-B receptor-mediated effect.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of CCK-A and CCK-B receptors.
Experimental Workflow
Caption: Workflow for minimizing off-target effects.
Logical Relationship
Caption: Logic for determining on-target effects.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCK-A and CCK-B receptor antagonists, devazepide and L-365,260, enhance morphine antinociception only in non-acclimated rats exposed to a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential spatial approximation between cholecystokinin residue 30 and receptor residues in active and inactive conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to store lyophilized Tetragastrin for long-term use.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of lyophilized Tetragastrin.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
For short-term storage (days to weeks), lyophilized this compound is stable at room temperature or can be kept refrigerated at 4°C.[1][2] For long-term storage, it is highly recommended to store the lyophilized powder at -20°C or -80°C, protected from light.[1][3][4][5] Most lyophilized peptides can remain stable for several years under these conditions.[3]
Q2: What is the proper procedure for opening a new vial of lyophilized this compound?
To prevent moisture contamination, which can significantly reduce the long-term stability of the peptide, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[2][6][7] This prevents condensation from forming on the cold peptide powder. Once at room temperature, the desired quantity can be weighed out quickly, and the vial should be tightly resealed.[7] For enhanced stability, consider gently purging the vial with an inert gas like nitrogen or argon before resealing.[6]
Q3: Should I aliquot the lyophilized peptide?
Yes, aliquoting is a highly recommended practice.[3] You should determine the amount of peptide needed for your typical experiments and aliquot the lyophilized powder into separate, tightly sealed vials. This strategy minimizes the number of times the main stock is exposed to ambient air and moisture and avoids repeated freeze-thaw cycles, both of which can lead to degradation.[3]
Q4: How long is this compound stable after it has been reconstituted into a solution?
The shelf-life of peptides in solution is very limited compared to their lyophilized form.[1][3] For this compound, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is generally recommended to prepare solutions fresh for each experiment. If storage is unavoidable, use a sterile buffer at a pH of 5-6, and store aliquots at -20°C or colder to prolong usability.[3] Avoid repeated freeze-thaw cycles of the solutions.[3][9]
Q5: What are the signs of this compound degradation?
Degradation may not always be visually apparent. The lyophilized powder should be a white, fluffy cake. Any change in color, texture, or the appearance of a glassy or melted structure (meltback) could indicate collapse of the lyophilized cake and potential degradation.[10] The most definitive sign of degradation is a loss of biological activity or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC).
Storage Condition Summary
The following table summarizes the recommended storage conditions for this compound in both lyophilized and reconstituted forms.
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized | Short-Term (days to weeks) | Room Temperature or 4°C | Keep vial tightly sealed and protected from light.[1] |
| Long-Term (months to years) | -20°C or -80°C | Store in a desiccator; avoid moisture and light.[2][3][4][5] | |
| Reconstituted | Short-Term (up to 1 month) | -20°C | Aliquot to avoid freeze-thaw cycles; use sterile buffer (pH 5-6).[3][8] |
| Long-Term (up to 6 months) | -80°C | Optimal for preserving solution integrity.[8][9] |
Troubleshooting Guide
Problem 1: The lyophilized powder is difficult to see or appears as a gel.
-
Cause: Some peptides, particularly short sequences, can be highly hygroscopic and may appear as a clear film or gel-like substance rather than a powder.[1] The apparent volume can also vary between vials with the same mass of peptide.[1]
-
Solution: This is not necessarily a sign of a problem. Proceed with the reconstitution protocol. Ensure the vial was properly warmed to room temperature before opening to minimize moisture absorption.
Problem 2: The reconstituted this compound solution shows reduced or no biological activity.
-
Cause A: Improper Storage: The peptide may have degraded due to exposure to moisture, light, or elevated temperatures. Repeated freeze-thaw cycles of either the lyophilized powder or the reconstituted solution can also cause degradation.[2][3][6]
-
Solution A: Review your storage and handling procedures. Always store the lyophilized peptide at -20°C or -80°C and handle it as recommended. For solutions, use aliquots to avoid freeze-thaw cycles. It may be necessary to use a fresh, unopened vial of this compound.
-
Cause B: Degradation in Solution: Peptides are less stable in solution.[7] The stability is dependent on the amino acid sequence; this compound contains an aspartic acid residue, which can be a site for cleavage.[11]
-
Solution B: Prepare fresh solutions for each experiment whenever possible. If storing solutions, ensure they are kept at -80°C for no longer than 6 months.[8]
Problem 3: The lyophilized powder won't dissolve completely.
-
Cause: The solubility of peptides can be complex and is dependent on their amino acid composition. Improper reconstitution technique or choice of solvent can lead to incomplete dissolution.
-
Solution: Refer to the reconstitution protocol provided by the manufacturer. If one is not available, use the general protocol below. Gentle agitation, warming, or sonication can aid dissolution. Avoid vigorous shaking, as this can cause denaturation.[12]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines a general procedure for reconstituting lyophilized this compound to a stock solution.
-
Equilibration: Remove the this compound vial from its -20°C or -80°C storage. Place it in a desiccator and allow it to warm to room temperature for at least 60 minutes.
-
Preparation: Briefly centrifuge the vial at a low speed to ensure all lyophilized powder is collected at the bottom.
-
Solvent Addition: Prepare the recommended reconstitution buffer (e.g., sterile water or a specific buffer system). Using a sterile syringe, slowly add the calculated volume of the buffer to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl or rock the vial to dissolve the contents. Avoid vigorous shaking.[12] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[12]
-
Aliquoting and Storage: If the entire stock solution will not be used immediately, aliquot it into smaller, single-use volumes in sterile, low-protein-binding tubes. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: Assessment of Peptide Purity via RP-HPLC
This protocol provides a general methodology for assessing the purity and detecting degradation products of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
-
Sample Preparation: Reconstitute lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Run a wash step with 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
-
The presence of new, smaller peaks compared to a reference standard indicates potential degradation.
-
Visual Guides
Caption: Recommended workflow for handling and storing lyophilized this compound.
Caption: Troubleshooting logic for suboptimal experimental results with this compound.
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. genscript.com [genscript.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 11. Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Technical Support Center: Validating the Bioactivity of a New Batch of Tetragastrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the bioactivity of a new batch of Tetragastrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin. Its primary biological function is to act as an agonist for the Cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2][3] This receptor is a G-protein coupled receptor (GPCR) and its activation by this compound initiates a cascade of intracellular signaling events.[4][5]
Q2: What are the key in vitro assays to validate the bioactivity of a new batch of this compound?
A2: The two primary in vitro assays for validating this compound bioactivity are:
-
Receptor Binding Assay: This assay determines the affinity of the new this compound batch for the CCK2 receptor. It is typically a competitive binding assay where the new batch competes with a radiolabeled ligand for binding to cells or membranes expressing the CCK2 receptor.
-
Calcium Flux Assay: This is a functional assay that measures the increase in intracellular calcium concentration following the stimulation of CCK2 receptors by this compound. This confirms that the peptide not only binds to the receptor but also activates it to produce a downstream physiological response.
Q3: What is a suitable in vivo assay to confirm the biological activity of this compound?
A3: A widely used in vivo assay is the measurement of gastric acid secretion in a rat model.[1][6] Intravenous administration of this compound should lead to a dose-dependent increase in gastric acid output, confirming its biological activity in a physiological system.[1]
Q4: What are some critical considerations regarding the stability and handling of this compound?
A4: this compound is a peptide and can be susceptible to degradation. The primary degradation pathway involves cleavage at the aspartic acid residue.[7] It is crucial to store the peptide according to the manufacturer's instructions, typically lyophilized at -20°C or lower. For experimental use, it is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vivo studies, the formulation of this compound is critical for its solubility and stability.[1]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in Receptor Binding Assay | Degraded this compound: The peptide may have lost its activity due to improper storage or handling. | Use a fresh vial of this compound and prepare new solutions. Ensure proper storage conditions are maintained. |
| Incorrect Assay Conditions: Suboptimal buffer composition, pH, or incubation time can affect binding. | Review and optimize the assay protocol. Ensure all reagents are correctly prepared and at the appropriate concentrations. | |
| Low Receptor Expression: The cell line used may not have sufficient CCK2 receptor expression. | Confirm receptor expression levels using a validated positive control or a different detection method (e.g., western blot, qPCR). | |
| High background in Calcium Flux Assay | Cell Health: Unhealthy or dying cells can have leaky membranes, leading to high basal calcium levels. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Dye Overloading: Excessive concentration of the calcium-sensitive dye can be toxic to cells. | Optimize the dye concentration and incubation time to minimize cytotoxicity while maintaining a good signal-to-noise ratio. | |
| Inconsistent results between experimental replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and practice proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for better consistency. |
| Cell Clumping: Clumped cells will not respond uniformly to stimulation. | Ensure a single-cell suspension is achieved before plating and during the assay. Gentle trituration can help to break up clumps. |
In Vivo Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No significant increase in gastric acid secretion | Poor Bioavailability: The formulation of this compound may not be optimal for in vivo delivery, leading to rapid degradation or poor absorption. | Review and optimize the vehicle used for injection. Ensure the pH and solubility are appropriate.[1] |
| Incorrect Dosage: The dose of this compound may be too low to elicit a significant response. | Perform a dose-response study to determine the optimal dose for the animal model being used.[1] | |
| High variability in animal responses | Animal Strain and Condition: Different rat strains can have varying sensitivities to this compound. The health and fasting state of the animals can also influence the results. | Use a consistent animal strain and ensure all animals are of a similar age and weight. Standardize the fasting period before the experiment.[1] |
| Anesthesia Effects: The type and depth of anesthesia can affect physiological responses, including gastric acid secretion. | Use a consistent anesthesia protocol for all animals and monitor the depth of anesthesia throughout the experiment. |
Experimental Protocols
In Vitro Bioactivity Validation
1. CCK2 Receptor Competitive Binding Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound by measuring its ability to displace a radiolabeled ligand from the CCK2 receptor.
-
Cell Line: A431 cells stably expressing the human CCK2 receptor (A431-CCK2R).[8][9]
-
Radioligand: 125I-[Leu15]gastrin-I or other suitable radiolabeled CCK2R ligand.[9]
-
Reference Standard: A previously validated batch of this compound or Pentagastrin.[9]
Protocol:
-
Cell Culture: Culture A431-CCK2R cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics until they reach 80-90% confluency.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Wash the cells with binding buffer (e.g., Tris-HCl buffer with MgCl2, and a protease inhibitor).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the new batch of this compound or the reference standard.
-
A431-CCK2R cell suspension.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the cells with the bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Expected Data:
| Compound | Expected IC50 (nM) |
| Pentagastrin (Reference) | 0.76 ± 0.11[9] |
| This compound Analog 1 | 0.69 ± 0.09[9] |
| This compound Analog 2 | 2.54 ± 0.30[8] |
2. Calcium Flux Assay
This protocol measures the functional activity of this compound by detecting the increase in intracellular calcium upon CCK2 receptor activation.
-
Cell Line: A431-CCK2R cells.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.[10]
Protocol:
-
Cell Plating: Seed A431-CCK2R cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate at 37°C for 45-60 minutes.[10][11]
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of the new batch of this compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
In Vivo Bioactivity Validation
Rat Gastric Acid Secretion Assay
This protocol assesses the in vivo potency of this compound by measuring its stimulatory effect on gastric acid secretion in anesthetized rats.[1][3][4][6][12]
-
Animal Model: Male Wistar rats (200-250g).
-
Anesthesia: Urethane or a similar long-acting anesthetic.
Protocol:
-
Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the animal.
-
Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous infusion. Ligate the pylorus and insert a cannula into the stomach through the esophagus for gastric perfusion.
-
Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.[1]
-
Basal Secretion: Collect the gastric perfusate for a baseline period (e.g., 30 minutes) to measure basal acid output.
-
This compound Infusion: Infuse the new batch of this compound intravenously at different dose rates (e.g., 1, 2, 4, 8, 16, and 32 µg/kg/hr).[1]
-
Stimulated Secretion: Continue to collect the gastric perfusate in timed intervals during the this compound infusion.
-
Acid Measurement: Titrate the collected samples with a standardized NaOH solution to determine the acid concentration.
-
Data Analysis: Calculate the total acid output for each dose. Plot the acid output against the this compound dose to generate a dose-response curve.
Expected Data:
| This compound Dose (µg/kg/hr) | Expected Response |
| 1 - 32 | Dose-dependent increase in gastric acid and pepsin secretion.[1] |
| 8 | Sustained acid output for at least three hours.[1] |
Visualizations
Caption: this compound signaling pathway via the CCK2 receptor.
Caption: Experimental workflow for in vitro bioactivity assays.
Caption: Experimental workflow for in vivo gastric acid secretion assay.
References
- 1. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The assay of gastrin using the perfused rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assay of gastrin using the perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CALCIUM STAINING PROTOCOL [protocols.io]
- 11. bu.edu [bu.edu]
- 12. The effect of pentagastrin on the gastric secretion by the totally isolated vascularly perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and aliquoting Tetragastrin.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and aliquoting Tetragastrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin.[1][2][3][4] Its chemical structure is Trp-Met-Asp-Phe-NH2.[4] It functions as a potent and specific agonist for the Cholecystokinin (CCK) receptors, particularly the CCK-B/gastrin receptor, and to a lesser extent, the CCK-A receptor.[1][5] Its primary biological activities include stimulating gastric acid secretion and protecting the gastric mucosa.[1][2] In neuroscience research, it is also widely used to induce anxiety and panic attacks in experimental models.[4][6]
Q2: How should I store this compound powder and reconstituted solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Lyophilized Powder: Store the lyophilized powder desiccated at -20°C for up to one year, or at -80°C for up to two years.[1] Some suppliers indicate stability for up to 36 months at -20°C.[2]
-
Stock Solutions: Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][7] Store these aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[1]
Q3: What is the best way to reconstitute lyophilized this compound?
A3: The choice of solvent depends on the experimental application (in vitro vs. in vivo). A common starting point is to create a stock solution in an organic solvent like DMSO, which can then be further diluted in aqueous buffers or media. For detailed solvent formulations for in vivo use, please refer to the "Experimental Protocols" section. If you observe precipitation upon reconstitution, gentle warming and/or sonication can help dissolve the peptide.[1]
Q4: Can I store this compound solutions at 4°C?
A4: Long-term storage of peptide solutions, including this compound, at 4°C is not recommended as it can lead to degradation and loss of activity.[8] For short-term storage (a few hours), keeping the solution on ice is acceptable. For longer storage, freezing at -20°C or -80°C is required.
Handling and Aliquoting Best Practices
Proper handling and aliquoting are essential to ensure the integrity and performance of this compound in your experiments.
Workflow for Reconstitution and Aliquoting
Caption: Workflow for this compound Reconstitution and Storage.
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 36 months[2] | Keep desiccated. |
| -80°C | Up to 2 years[1] | Keep desiccated. | |
| Stock Solution | -20°C | Up to 1 month[1][2] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
Solubility Formulations
The following table provides examples of solvent systems for preparing this compound solutions, achieving a solubility of at least 2.5 mg/mL (4.19 mM).[1][9]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| In Vitro/In Vivo 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| In Vitro/In Vivo 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| In Vivo 3 | 10% DMSO | 90% Corn Oil | - | - |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation during reconstitution or dilution | - Low solubility in the chosen solvent.- Temperature shock. | - Use gentle warming or sonication to aid dissolution.[1]- Ensure the peptide and solvents are at room temperature before mixing.- Prepare dilutions serially rather than in a single step. |
| Loss of biological activity | - Improper storage.- Multiple freeze-thaw cycles.- Peptide degradation. | - Ensure storage at the correct temperature and protect from moisture.[1][2]- Aliquot stock solutions into single-use vials.[2]- For critical experiments, use a freshly opened vial of lyophilized powder. |
| Inconsistent experimental results | - Inaccurate pipetting of viscous stock solutions (e.g., DMSO).- Variability in solution preparation.- Degradation of working solutions. | - Use positive displacement pipettes or reverse pipetting for viscous liquids.- Prepare a master mix of the final working solution for each experiment.- Prepare fresh working solutions for each experiment and use them promptly.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes before opening.
-
Calculation: this compound has a molecular weight of approximately 596.7 g/mol .[1] To prepare a 10 mM stock solution, you would dissolve 5.97 mg in 1 mL of solvent. Adjust calculations based on the amount of peptide in your vial.
-
Reconstitution: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolution: Vortex the vial gently until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure to measure this compound-induced calcium mobilization in cells expressing the CCK-B receptor.
-
Cell Culture: Plate cells expressing the CCK-B receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Preparation of Working Solution: Prepare a 2X working solution of this compound by diluting the DMSO stock solution in the assay buffer. Prepare a series of concentrations to generate a dose-response curve.
-
Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Add the this compound working solution to the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Analyze the data to determine the EC50 value for this compound.
Signaling Pathway
This compound exerts its effects by binding to cholecystokinin (CCK) receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound primarily to the CCK-B receptor initiates a cascade of intracellular signaling events.
Caption: Simplified this compound Signaling Pathway via CCK-B Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound | C29H36N6O6S | CID 446569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CCK-4 - Wikipedia [en.wikipedia.org]
- 5. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. This compound (Cholecystokinin tetrapeptide) | CCK-4受体激动剂 | MCE [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of CCK-4 and CCK-8 in the Brain: Receptor Binding, Functional Effects, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tetrapeptide cholecystokinin-4 (CCK-4) and the octapeptide cholecystokinin-8 (CCK-8) and their effects within the central nervous system. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for neuroscience research and drug development.
Introduction: CCK-4 vs. CCK-8
Cholecystokinin (CCK) is a neuropeptide with a wide range of functions in both the gastrointestinal system and the brain. Two of the most studied fragments of the full-length CCK peptide are CCK-4 and CCK-8. While both are derived from the same precursor, they exhibit distinct profiles in terms of receptor selectivity, potency, and physiological effects, particularly in the context of anxiety and panic disorders.
CCK-8 , the sulfated octapeptide, is the predominant form of CCK found in the brain and acts as a non-selective agonist for both CCK-A and CCK-B receptors.[1] It is involved in a variety of central nervous system processes, including satiety, memory, and the modulation of dopamine pathways.[2]
CCK-4 , the C-terminal tetrapeptide, is a highly selective and potent agonist for the CCK-B receptor.[3] This selectivity makes it a powerful tool for investigating the role of CCK-B receptors in the brain. Notably, administration of CCK-4 is a well-established method for inducing panic attacks in both healthy volunteers and individuals with panic disorder, highlighting its potent anxiogenic and panicogenic properties.[3][4]
Quantitative Data: Receptor Binding Affinities
The differential effects of CCK-4 and CCK-8 in the brain are largely determined by their distinct binding affinities for the two main cholecystokinin receptor subtypes: CCK-A and CCK-B. The following table summarizes the inhibitory constants (IC50) for CCK-4 and CCK-8 at these receptors, providing a quantitative comparison of their binding profiles.
| Ligand | Receptor Subtype | Inhibitory Constant (IC50) | Species/Tissue | Reference |
| CCK-8 | CCK-A | ~2 nM | Human | [5] |
| CCK-B | ~2 nM | Human | [5] | |
| CCK-4 | CCK-A | >1000 nM | Human | [5] |
| CCK-B | ~6 nM | Human | [5] |
Note: Lower IC50 values indicate higher binding affinity. The data clearly illustrates that while CCK-8 binds with high and roughly equal affinity to both CCK-A and CCK-B receptors, CCK-4 is highly selective for the CCK-B receptor, with significantly weaker affinity for the CCK-A receptor.
Functional Effects: Anxiety and Panic
The most pronounced difference in the central effects of CCK-4 and CCK-8 lies in their ability to induce anxiety and panic.
CCK-4: As a potent and selective CCK-B receptor agonist, CCK-4 reliably induces anxiety and panic-like symptoms in both animal models and humans.[3][6] This effect is attributed to the high density of CCK-B receptors in brain regions critical for fear and anxiety processing, such as the amygdala, hippocampus, and prefrontal cortex. The anxiogenic effects of CCK-4 can be blocked by CCK-B receptor antagonists.[3]
CCK-8: While CCK-8 can also induce anxiety-like behaviors, its effects are generally less potent in this regard compared to CCK-4 on a molar basis.[7] The anxiogenic effects of CCK-8 are also mediated through the activation of CCK-B receptors. However, its concurrent activation of CCK-A receptors may modulate its overall effect. Some studies in animal models have reported that CCK-8 did not induce anxiety-like behavior under certain experimental conditions.[7]
Experimental Protocols
Radioligand Binding Assay for CCK Receptors
This protocol outlines a standard method for determining the binding affinity of ligands like CCK-4 and CCK-8 to CCK receptors in brain tissue.[8][9][10]
Objective: To determine the inhibitory constants (Ki) of unlabeled CCK-4 and CCK-8 by measuring their ability to displace a radiolabeled ligand from CCK-A and CCK-B receptors in a brain tissue preparation.
Materials:
-
Brain tissue (e.g., cortex, amygdala) from a suitable animal model (e.g., rat, mouse).
-
Radioligand: [³H]CCK-8 or a selective CCK-B antagonist like [³H]L-365,260.
-
Unlabeled ligands: CCK-4 and CCK-8.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
Homogenizer and centrifuge.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor (CCK-4 or CCK-8).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Elevated Plus-Maze Test for Anxiety-Like Behavior
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like states in rodents following the administration of compounds like CCK-4 and CCK-8.[7]
Objective: To evaluate the anxiogenic or anxiolytic effects of CCK-4 and CCK-8 by measuring the animal's exploratory behavior in an elevated, plus-shaped maze.
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size, extending from a central platform.
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer CCK-4, CCK-8, or a vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a specific time before the test.
-
-
Testing:
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Behavioral Scoring:
-
Analyze the video recordings to score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
-
Data Analysis:
-
Calculate the percentage of open arm entries (open arm entries / total arm entries x 100) and the percentage of time spent in the open arms (time in open arms / total time in arms x 100).
-
Anxiogenic compounds like CCK-4 are expected to decrease the percentage of open arm entries and the time spent in the open arms.
-
Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Visualizations
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs). In the brain, the anxiogenic effects of CCK-4 are primarily mediated by the activation of CCK-B receptors, which are coupled to the Gq alpha subunit of the G-protein complex.
CCK-B Receptor Signaling Pathway
The binding of CCK-4 or CCK-8 to the CCK-B receptor initiates a signaling cascade that leads to increased neuronal excitability.
Caption: CCK-B receptor signaling cascade leading to increased neuronal excitability.
Experimental Workflow: Comparing CCK-4 and CCK-8 in an Animal Model of Anxiety
The following diagram illustrates a typical experimental workflow for comparing the anxiogenic effects of CCK-4 and CCK-8.
Caption: Experimental workflow for comparing the anxiogenic effects of CCK-4 and CCK-8.
Conclusion
The distinct pharmacological profiles of CCK-4 and CCK-8 provide valuable tools for dissecting the roles of CCK receptor subtypes in the brain. CCK-4, with its high selectivity for the CCK-B receptor, serves as a potent probe for investigating the mechanisms of anxiety and panic. In contrast, CCK-8, the endogenous non-selective agonist, allows for the study of the integrated physiological effects of activating both CCK-A and CCK-B receptors. A thorough understanding of their differential effects, supported by robust quantitative data and standardized experimental protocols, is crucial for advancing our knowledge of the cholecystokinin system and for the development of novel therapeutic strategies targeting neuropsychiatric disorders.
References
- 1. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cholecystokinin tetrapeptide and sulfated cholecystokinin octapeptide in rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tetragastrin Analogs as CCK Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tetragastrin and its analogs as agonists for Cholecystokinin (CCK) receptors. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in their evaluation of these compounds. This document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved.
Introduction to this compound and CCK Receptors
This compound, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin and is a non-selective agonist for the two main cholecystokinin (CCK) receptor subtypes: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of CCK, a peptide hormone involved in various digestive and neurological processes.[2] The CCK1 receptor is found predominantly in the periphery, including the gallbladder and pancreas, while the CCK2 receptor is widely distributed in the brain and stomach. The development of selective agonists for these receptors is of significant interest for therapeutic applications ranging from appetite suppression to anxiety disorders.[2][3]
Comparative Efficacy of this compound Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound (CCK-4), the endogenous agonist CCK-8, and key this compound analogs at both CCK1 and CCK2 receptors. This data allows for a direct comparison of their efficacy and selectivity.
Table 1: Binding Affinity (Ki) of CCK Receptor Agonists
| Compound | CCK1 Receptor Ki (nM) | CCK2 Receptor Ki (nM) | Species/Tissue Source | Reference |
| CCK-8 (sulfated) | 0.6 - 1.41 | 0.3 - 1.0 | Human, Rat | [4][5] |
| This compound (CCK-4) | >1000 | ~10-fold lower affinity than CCK-8 | General | [4] |
| A-71623 | 3.7 (IC50) | 4500 (IC50) | Guinea Pig | [6] |
Note: Ki values represent the inhibition constant, indicating the concentration of the ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50/IC50) of CCK Receptor Agonists
| Compound | CCK1 Receptor EC50 (nM) | CCK2 Receptor EC50 (nM) | Assay Type | Species/Cell Line | Reference | |---|---|---|---|---| | CCK-8 (sulfated) | - | 0.05 - 0.09 | Calcium Mobilization | Human (CHO-K1) |[7] | | This compound (CCK-4) | - | 0.91 | Luciferase Reporter | Chicken (CHO) |[8] | | A-71623 | 3.7 (IC50) | 4500 (IC50) | Radioligand Binding | Guinea Pig |[9] |
Note: EC50 (half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is used here from a competitive binding assay to indicate potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting similar assays.
Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for CCK receptors.
1. Membrane Preparation:
- Culture cells expressing the target CCK receptor subtype (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8) to each well.
- Add increasing concentrations of the unlabeled test compound (e.g., this compound analog).
- To determine non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 1 µM CCK-8) to a set of wells.
- Initiate the binding reaction by adding the membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a functional assay to measure the potency (EC50) of CCK receptor agonists by quantifying changes in intracellular calcium concentration.
1. Cell Preparation:
- Seed cells expressing the target CCK receptor (e.g., CHO-K1 cells) into a black, clear-bottom 96-well plate and culture overnight.
- On the day of the assay, remove the culture medium.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
- Wash the cells with the assay buffer to remove excess extracellular dye.
3. Agonist Stimulation and Measurement:
- Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).
- Establish a baseline fluorescence reading for each well.
- Add varying concentrations of the test agonist (e.g., this compound analog) to the wells.
- Immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in a change in fluorescence emission.
4. Data Analysis:
- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- Determine the peak fluorescence response for each agonist concentration.
- Plot the peak response against the log concentration of the agonist.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
The activation of CCK receptors by agonists like this compound and its analogs initiates a cascade of intracellular signaling events. The diagrams below, generated using Graphviz, illustrate the primary signaling pathways for CCK1R and CCK2R, as well as a typical experimental workflow for evaluating agonist efficacy.
Caption: CCK1R and CCK2R signaling pathways.
Caption: Experimental workflow for agonist evaluation.
Conclusion
This guide provides a comparative overview of the efficacy of this compound analogs as CCK receptor agonists, supported by quantitative data and detailed experimental protocols. The presented information highlights the potential for developing selective CCK receptor agonists for various therapeutic applications. The provided methodologies and signaling pathway diagrams serve as a valuable resource for researchers in this field. Further investigation into the structure-activity relationships of novel this compound analogs will be crucial for the development of next-generation CCK receptor-targeted therapeutics.
References
- 1. CCK-4, CCKB receptor agonist | Abcam [abcam.cn]
- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CCK-8 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-71623 | CCK1 Receptors | Tocris Bioscience [tocris.com]
Tetragastrin's Interaction with Cholecystokinin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of tetragastrin with the two main cholecystokinin (CCK) receptor subtypes: CCK1 and CCK2. This compound, the C-terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH2), is a biologically active peptide that plays a significant role in gastrointestinal physiology and neuroscience. Understanding its interaction with CCK receptors is crucial for research into various physiological processes and for the development of targeted therapeutics.
Comparative Analysis of this compound's Receptor Activity
The following table summarizes the binding affinity and functional potency of this compound at CCK1 and CCK2 receptors based on available experimental data.
| Parameter | CCK1 Receptor (CCK-A) | CCK2 Receptor (CCK-B/Gastrin) | Selectivity |
| Binding Affinity | |||
| Relative Affinity | Low | High | Preferentially binds to CCK2 |
| (Qualitative Description) | This compound (CCK-4) exhibits a 1,000 to 10,000-fold lower affinity compared to the endogenous ligand, sulfated cholecystokinin-8 (CCK-8)[1]. | This compound (CCK-4) displays only an approximately 10-fold lower affinity compared to CCK-8[1]. | |
| Functional Potency | |||
| Agonist Activity | Weak Agonist | Potent Agonist | Functionally selective for CCK2 |
| (Qualitative Description) | This compound is a significantly less potent agonist at the CCK1 receptor compared to its activity at the CCK2 receptor. | This compound acts as a full agonist, stimulating downstream signaling pathways upon binding. |
Signaling Pathways
Activation of both CCK1 and CCK2 receptors by an agonist like this compound primarily initiates Gq protein-coupled signaling, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells expressing human CCK1 or CCK2 receptors.
-
Radioligand (e.g., [125I]CCK-8).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.
-
Calculate the specific binding and plot the data to determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a downstream effect of CCK receptor activation.
Materials:
-
Cells stably expressing human CCK1 or CCK2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin kinetic fluorescence measurement.
-
Record the fluorescence intensity over time to capture the peak response.
-
Calculate the increase in fluorescence over baseline for each concentration.
-
Plot the dose-response curve to determine the EC50 value of this compound.
Summary of Cross-Reactivity
The experimental evidence strongly indicates that this compound exhibits significant cross-reactivity with CCK receptors, but with a clear preference for the CCK2 subtype. Its high affinity and potent agonist activity at the CCK2 receptor, which is also the gastrin receptor, are consistent with its physiological roles in regulating gastric acid secretion. Conversely, its substantially lower affinity and weaker agonist activity at the CCK1 receptor suggest that at physiological concentrations, its effects are primarily mediated through the CCK2 receptor. This selectivity is a critical consideration for researchers designing experiments to probe the function of these receptors and for the development of receptor-specific therapeutic agents.
References
Validating Tetragastrin's Anxiogenic Effects: A Comparative Guide to Behavioral Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of behavioral assays used to validate the anxiogenic (anxiety-producing) effects of tetragastrin. By examining experimental data and detailed protocols, this document serves as a practical resource for designing and interpreting studies on anxiety.
This compound, a C-terminal tetrapeptide of cholecystokinin (CCK), is a potent agonist of the cholecystokinin-B (CCK-B) receptor. Its administration is known to induce anxiety and panic-like symptoms in both human and animal subjects, making it a valuable tool in preclinical anxiety research. This guide will delve into the use of standard behavioral assays—the Elevated Plus Maze, Open Field Test, Light/Dark Box Test, and Marble Burying Test—to quantify the anxiogenic effects of this compound and compare its performance with other known anxiogenic compounds.
The Anxiogenic Action of this compound: The CCK-B Receptor Signaling Pathway
This compound exerts its anxiogenic effects primarily through the activation of CCK-B receptors, which are densely expressed in brain regions associated with fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex. The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding with an agonist like this compound, initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the coupling of the activated CCK-B receptor to Gq alpha subunit G-proteins. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability and neurotransmitter release, contributing to the behavioral manifestations of anxiety.
Comparative Analysis of Anxiogenic Effects in Behavioral Assays
The following tables summarize quantitative data from studies investigating the anxiogenic effects of this compound (and its analogues) and other anxiogenic compounds in key behavioral assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxious animals tend to spend more time in the enclosed, "safer" arms.
| Compound (Dose) | Animal Model | Key Parameter | Control Group (Mean ± SEM) | Treatment Group (Mean ± SEM) |
| CCK-8s (1 µg, i.c.v.) | Rat | % Time in Open Arms | 30.3 ± 6.6 | 14.6 ± 2.1 |
| Yohimbine (2.5 mg/kg, i.p.) | Rat | % Time in Open Arms | ~30% | ~10% |
| Yohimbine (2.5 mg/kg, i.p.) | Rat | % Open Arm Entries | ~40% | ~15% |
Note: Data for CCK-8s, a non-selective CCK receptor agonist, is presented as a proxy for this compound. Data for yohimbine is estimated from graphical representations in the cited literature.
Open Field Test (OFT)
The OFT assesses exploratory behavior and anxiety. Anxious animals typically show reduced exploration of the central, more exposed area of the arena.
| Compound (Dose) | Animal Model | Key Parameter | Control Group (Mean ± SEM) | Treatment Group (Mean ± SEM) |
| Data Not Available | - | - | - | - |
Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxious animals will spend more time in the dark compartment.
| Compound (Dose) | Animal Model | Key Parameter | Control Group (Mean ± SEM) | Treatment Group (Mean ± SEM) |
| FG-7142 (10 mg/kg, i.p.) | Adult Rat | Time in Light (s) | ~140 | ~40 |
| FG-7142 (10 mg/kg, i.p.) | Adult Rat | % of Total Distance in Light | ~25% | ~5% |
Data for FG-7142 is derived from a study comparing adolescent and adult rats; adult data is presented here.[1]
Marble Burying Test
This test assesses anxiety and compulsive-like behavior. Anxious or compulsive animals tend to bury more marbles.
| Compound (Dose) | Animal Model | Key Parameter | Control Group (Mean ± SEM) | Treatment Group (Mean ± SEM) |
| Data Not Available | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate experimental design and replication.
Elevated Plus Maze (EPM) Protocol
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) elevated above the floor (e.g., 50 cm).
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera for subsequent analysis.
-
Key parameters to measure include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Open Field Test (OFT) Protocol
Apparatus: A square or circular arena (e.g., 50x50x40 cm) with high walls to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session for automated or manual scoring.
-
Key parameters to measure include:
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Clean the apparatus thoroughly between animals.
Light/Dark Box Test Protocol
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore both compartments for a 10-minute session.
-
Record the session for analysis.
-
Key parameters to measure include:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
-
Clean the box between trials.
Marble Burying Test Protocol
Apparatus: A standard rodent cage filled with deep bedding (e.g., 5 cm). A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding.
Procedure:
-
Habituate the animal to the testing room.
-
Place the animal in the cage with the marbles.
-
Allow the animal to freely behave for 30 minutes.
-
After the session, remove the animal and count the number of marbles that are at least two-thirds buried in the bedding.
-
Clean the cage and marbles between trials.
Conclusion
The behavioral assays presented in this guide are valuable tools for validating the anxiogenic effects of this compound. The Elevated Plus Maze and Light/Dark Box tests, in particular, have demonstrated sensitivity to the anxiety-producing effects of CCK-B receptor agonists. While quantitative data for this compound across all four assays is not yet fully comprehensive in the published literature, the existing evidence strongly supports its anxiogenic profile. For researchers aiming to further characterize this compound or evaluate novel anxiolytic compounds, the protocols and comparative data herein provide a solid foundation for rigorous and reproducible preclinical studies. Future research should focus on generating a more complete quantitative dataset for this compound and its analogues in these and other behavioral paradigms to enhance our understanding of the neurobiology of anxiety.
References
A Comparative Analysis of Tetragastrin and Other Anxiogenic Agents for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetragastrin (CCK-4) with other prominent anxiogenic agents used in preclinical anxiety research. The information presented herein is intended to assist researchers in selecting the most appropriate agent for their experimental needs by offering a detailed overview of their mechanisms of action, effective doses in various behavioral paradigms, and the underlying signaling pathways.
Introduction to Anxiogenic Agents
Anxiogenic agents are substances that induce anxiety, fear, or panic-like states. In preclinical research, these agents are invaluable tools for modeling anxiety disorders and for screening novel anxiolytic (anti-anxiety) drug candidates. By reliably inducing measurable anxiety-related behaviors in animal models, researchers can investigate the neurobiological underpinnings of anxiety and evaluate the efficacy of potential therapeutic interventions. This guide focuses on this compound and compares it with four other widely used anxiogenic agents: Pentylenetetrazole (PTZ), Yohimbine, Caffeine, and FG-7142. These agents represent a diverse range of pharmacological mechanisms, providing a broad spectrum for comparative analysis.
Comparative Analysis of Anxiogenic Effects
The following table summarizes the anxiogenic effects of this compound and its comparators in various well-established animal models of anxiety. It is important to note that direct comparisons of potency and efficacy can be challenging due to variations in experimental protocols, species, and strains used across different studies. The data presented here are compiled from multiple sources to provide a comprehensive overview.
| Anxiogenic Agent | Primary Mechanism of Action | Animal Model | Species/Strain | Dose Range | Observed Anxiogenic Effects |
| This compound (CCK-4) | Cholecystokinin B (CCK-B) Receptor Agonist | Elevated Plus-Maze | Rat | 25-100 µg/kg (i.p.) | Decreased time spent in open arms, decreased number of open arm entries. |
| Pentylenetetrazole (PTZ) | Non-competitive GABA-A Receptor Antagonist | Light-Dark Box | Mouse | 15-30 mg/kg (i.p.) | Decreased time spent in the light compartment, decreased number of transitions.[1][2] |
| Yohimbine | α2-Adrenergic Receptor Antagonist | Open Field Test | Rat | 1.0-5.0 mg/kg (i.p.) | Decreased time spent in the center of the arena, increased thigmotaxis (wall-hugging).[3][4][5] |
| Caffeine | Adenosine A1 and A2A Receptor Antagonist | Elevated Plus-Maze | Mouse | 10-100 mg/kg (i.p.) | Decreased percentage of time spent in open arms and number of open arm entries.[6][7][8] |
| FG-7142 | Benzodiazepine Receptor Inverse Agonist | Vogel Conflict Test | Rat | 1-30 mg/kg (i.p.) | Increased suppression of punished licking behavior.[9][10] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below. These protocols serve as a reference for researchers designing and conducting their own preclinical anxiety studies.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The maze is elevated (e.g., 50-70 cm) from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms, reflecting an increased aversion to open spaces.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a simple, enclosed arena.
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm or 50 cm diameter) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Frequency of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Interpretation: Anxiogenic agents typically reduce the time spent in the center of the arena and increase thigmotaxis (wall-hugging behavior).
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session for later analysis.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Interpretation: Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions.[1][2]
Vogel Conflict Test
This is a conflict-based model where a motivated behavior (drinking) is suppressed by punishment (mild electric shock).
-
Apparatus: A testing chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a lickometer.
-
Procedure:
-
Water-deprive the animals for a period (e.g., 24-48 hours) to motivate drinking.
-
Place the animal in the chamber and allow it to habituate and locate the drinking spout.
-
Once the animal begins to drink, a mild electric shock is delivered through the grid floor after a predetermined number of licks (e.g., every 20th lick).
-
The session lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Parameters Measured:
-
Number of punished licks.
-
Total number of licks.
-
-
Interpretation: Anxiogenic agents increase the suppression of drinking, resulting in a lower number of punished licks.
Signaling Pathways and Mechanisms of Action
The anxiogenic effects of these compounds are mediated by distinct neuronal signaling pathways. The following diagrams illustrate the primary mechanisms of action for each agent.
Conclusion
This compound serves as a potent and reliable anxiogenic agent, primarily acting through the CCK-B receptor to induce anxiety and panic-like states. Its mechanism is distinct from other common anxiogenics such as PTZ, yohimbine, caffeine, and FG-7142, which target the GABAergic, adrenergic, adenosinergic, and benzodiazepine systems, respectively. This diversity in mechanisms of action makes each agent a unique tool for probing different facets of anxiety neurobiology.
The choice of anxiogenic agent for a particular study will depend on the specific research question. This compound is particularly relevant for studies investigating the role of the cholecystokinin system in anxiety and panic disorders. The comparative data and detailed protocols provided in this guide are intended to aid researchers in making informed decisions for designing experiments aimed at understanding the complex nature of anxiety and developing novel therapeutic strategies.
References
- 1. The anxiogenic-like effects of pentylenetetrazole in mice treated chronically with carbamazepine or valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Acute Administration of Caffeine: The Effect on Motor Coordination, Higher Brain Cognitive Functions, and the Social Behavior of BLC57 Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of adenosine A2A receptors in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kindling with the beta-carboline FG7142 suggests separation between changes in seizure threshold and anxiety-related behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Tetragastrin Binding to CCK-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetragastrin's performance in binding to the Cholecystokinin-B (CCK-B) receptor against other relevant alternatives. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the selection of appropriate tools for CCK-B receptor research.
Introduction to this compound and the CCK-B Receptor
This compound, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin.[1][2] It is a well-established agonist for the Cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[3][4][5] The activation of the CCK-B receptor by agonists like this compound triggers a cascade of intracellular signaling events, primarily through the Gq alpha subunit, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5] This pathway plays a crucial role in various physiological processes, including gastric acid secretion, anxiety, and pain perception.[3][4] The validation of this compound's binding and functional activity is critical for its use as a research tool and for the development of novel therapeutics targeting the CCK-B receptor.
Comparative Analysis of CCK-B Receptor Ligands
The selection of a suitable ligand for studying the CCK-B receptor depends on the specific experimental goals. While this compound is a widely used agonist, other peptide and non-peptide compounds offer varying affinities, selectivities, and functional properties.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other selected ligands for the CCK-B receptor, as determined by in vitro radioligand binding assays. Lower values indicate higher binding affinity.
| Compound | Type | Species | Receptor | Ki (nM) | IC50 (nM) | Reference |
| This compound (CCK-4) | Peptide Agonist | Human | CCK-B | ~5.8 | - | [6] |
| Cholecystokinin-8 (CCK-8) | Peptide Agonist | Human | CCK-B | ~0.1 | ~2 | [6][7] |
| Pentagastrin | Peptide Agonist | Human | CCK-B | - | ~0.76 | |
| Gastrin-17 | Peptide Agonist | Guinea Pig | CCK-B | - | ~0.07 | [6] |
| L-365,260 | Non-peptide Antagonist | Human | CCK-B | - | ~10 | [6][8] |
| YM022 | Non-peptide Antagonist | Human | CCK-B | ~0.04 | - | [9] |
| PD-135,158 | "Peptoid" Partial Agonist | Human | CCK-B | - | - | [9] |
| PD-136,450 | "Peptoid" Partial Agonist | Human | CCK-B | - | - | [9] |
Note: Binding affinities can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here are for comparative purposes.
Qualitative Comparison of Ligand Characteristics
| Ligand | Advantages | Disadvantages |
| This compound (CCK-4) | - Well-characterized CCK-B agonist.[1] - Commercially available.[1][5] - Small peptide, easy to synthesize. | - Lower affinity compared to CCK-8.[6] - Short plasma half-life.[2] - Can induce anxiety at higher doses in vivo.[2] |
| CCK-8 | - High affinity for both CCK-A and CCK-B receptors.[7] - Endogenous ligand, physiologically relevant.[7] | - Lack of selectivity between CCK-A and CCK-B receptors. |
| Pentagastrin | - Potent CCK-B agonist. | - Similar to this compound, it is a peptide with a short half-life. |
| Non-peptide Ligands | - Often have improved pharmacokinetic properties (e.g., oral bioavailability). - Can be designed for high selectivity. | - May act as partial agonists or antagonists, requiring careful functional characterization.[9] - Development can be more complex than for simple peptides. |
Key Experimental Protocols for In Vitro Validation
The in vitro validation of this compound binding and function at the CCK-B receptor typically involves two key types of experiments: radioligand binding assays and functional assays that measure downstream signaling, such as calcium mobilization.
Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CCK-B receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound and its competitors for the CCK-B receptor.
Materials:
-
Cells or membranes expressing the CCK-B receptor (e.g., CHO-CCKBR or SK-N-MC cells).
-
Radiolabeled ligand (e.g., [3H]L-365,260 or [125I]CCK-8).
-
Unlabeled this compound and other competitor ligands.
-
Assay buffer (e.g., Tris-HCl with MgCl2, CaCl2, and a protease inhibitor).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare cell membranes expressing the CCK-B receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the CCK-B receptor by an agonist.
Objective: To determine the potency (EC50) and efficacy of this compound as a CCK-B receptor agonist.
Materials:
-
Live cells expressing the CCK-B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and other agonists.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the CCK-B receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound or other agonists to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax) can be determined from this curve.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CCK-B receptor signaling pathway and a typical experimental workflow for in vitro validation.
Caption: CCK-B Receptor Signaling Pathway.
Caption: In Vitro Validation Workflow.
Caption: Ligand Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCK-4 - Wikipedia [en.wikipedia.org]
- 3. What are CCKB agonists and how do they work? [synapse.patsnap.com]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. CCK-4, CCKB receptor agonist (CAS 1947-37-1) | Abcam [abcam.com]
- 6. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Small synthetic ligands of the cholecystokinin-B/gastrin receptor can mimic the function of endogenous peptide hormones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Tetragastrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of Tetragastrin (also known as CCK-4) and its various derivatives. Understanding the metabolic fate of these peptides is crucial for the development of potent and effective therapeutic agents targeting the cholecystokinin receptors (CCK1R and CCK2R). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the rational design of more stable and clinically viable analogs.
Introduction to this compound and its Therapeutic Potential
This compound, the C-terminal tetrapeptide of gastrin, is a key biological molecule that binds with high affinity to the cholecystokinin type 2 receptor (CCK2R). Its ability to stimulate gastric acid secretion and its involvement in various neurological processes have made it and its analogs attractive candidates for therapeutic development. However, the clinical utility of native this compound is significantly limited by its poor metabolic stability, characterized by a short plasma half-life. This rapid degradation necessitates the development of derivatives with enhanced resistance to enzymatic breakdown.
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound and several of its key derivatives. The primary metric for comparison is the half-life (t½) in plasma, a critical indicator of a peptide's persistence in systemic circulation.
| Compound/Derivative | Modification | Test System | Half-life (t½) | Reference |
| This compound (CCK-4) | None (Trp-Met-Asp-Phe-NH₂) | Human Plasma | 13 minutes | [1] |
| Rat Plasma | < 1 minute | [1] | ||
| CCK-8 (unsulphated) | N-terminal extension | Human Plasma | 18 minutes | [1] |
| Rat Plasma | 5 minutes | [1] | ||
| CCK-8 (sulphated) | N-terminal extension with sulfation | Human Plasma | 50 minutes | [1] |
| Rat Plasma | 17 minutes | [1] | ||
| CCK-9 analogs | Further N-terminal extension | Human Plasma | 2.7 minutes | [1] |
| CCK-10 | Further N-terminal extension | Human Plasma | 30 minutes | [1] |
| Rat Plasma | 45 minutes | [1] |
Metabolic Degradation Pathways of this compound
The metabolic instability of this compound is primarily attributed to enzymatic degradation in plasma and other tissues. Studies have identified the key cleavage sites within the peptide sequence.
The principal degradation pathway for this compound involves the cleavage of peptide bonds on both the N-terminal and C-terminal sides of the aspartic acid (Asp) residue[2]. This suggests that peptidases with specificity for acidic residues play a significant role in its breakdown. Aminopeptidases have also been implicated in the degradation of related cholecystokinin peptides[1].
Primary cleavage sites in the this compound sequence.
Signaling Pathway of this compound via the CCK2 Receptor
This compound exerts its biological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR). The activation of CCK2R initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses associated with this peptide.
Simplified signaling cascade of this compound via the CCK2 receptor.
Experimental Protocols for Metabolic Stability Assessment
The determination of the metabolic stability of this compound and its derivatives is typically performed using in vitro assays that simulate the physiological environment. The two most common methods are the plasma stability assay and the liver microsomal stability assay.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma enzymes.
Experimental Workflow:
Workflow for in vitro plasma stability assay.
Detailed Methodology:
-
Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO).
-
Incubation: The peptide stock solution is added to pre-warmed plasma (human, rat, mouse, etc.) to achieve the desired final concentration. The mixture is incubated at 37°C with gentle agitation.
-
Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate plasma proteins. An internal standard may be included in the quenching solution for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent peptide and any metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The concentration of the parent peptide at each time point is determined. The natural logarithm of the percentage of the remaining parent peptide is plotted against time, and the half-life (t½) is calculated from the slope of the resulting linear regression curve.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) enzymes.
Detailed Methodology:
-
Preparation: Liver microsomes (from human or other species) are thawed and diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation Mixture: The test compound and liver microsomes are pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor solution, typically containing NADPH.
-
Sampling and Quenching: Aliquots are taken at various time points and the reaction is terminated with a cold quenching solution (e.g., acetonitrile).
-
Sample Processing and Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance (CLint), which can then be used to predict in vivo hepatic clearance.
Conclusion and Future Directions
The metabolic instability of this compound presents a significant hurdle in its development as a therapeutic agent. The data presented in this guide highlight the rapid degradation of the parent peptide in plasma. While derivatives such as CCK-8 show some improvement in stability, further modifications are necessary to achieve a desirable pharmacokinetic profile for clinical applications.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies: To identify modifications that enhance stability without compromising biological activity. This includes substitutions with non-natural amino acids, cyclization, and backbone modifications.
-
Quantitative Analysis of a Broader Range of Derivatives: Generating and publishing quantitative metabolic stability data for a wider array of this compound analogs is essential for building a comprehensive understanding and facilitating the rational design of new drug candidates.
-
Identification of Specific Metabolizing Enzymes: Pinpointing the specific proteases and peptidases responsible for this compound degradation will enable more targeted strategies for stabilization.
By addressing these key areas, the scientific community can advance the development of metabolically stable this compound derivatives with the potential for successful clinical translation.
References
- 1. Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tetragastrin: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tetragastrin, a synthetic tetrapeptide with significant biological activity, requires careful handling and disposal to mitigate potential risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and its associated waste.
Core Principles of this compound Disposal
Key Disposal Considerations:
| Waste Stream | Disposal Consideration | Regulatory Framework |
| Unused/Expired this compound | Treat as chemical waste. Do not dispose of down the drain or in regular trash. | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), Local Institutional Policies |
| Contaminated Labware (e.g., vials, pipette tips) | Segregate as contaminated waste. Decontaminate if possible, otherwise dispose of as hazardous waste. | Institutional Environmental Health & Safety (EH&S) Guidelines |
| Solutions Containing this compound | Collect in a designated, labeled waste container. Do not mix with incompatible waste streams. | RCRA, State and Local Waste Regulations |
| Personal Protective Equipment (PPE) | Dispose of as solid waste, unless grossly contaminated, in which case it should be treated as chemical waste. | Occupational Safety and Health Administration (OSHA), Institutional EH&S Guidelines |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including pure compound, stock solutions, experimental solutions, and contaminated materials.
-
Segregate this compound waste from other laboratory waste at the point of generation. Use dedicated, clearly labeled, and sealed containers.
Step 2: Containerization and Labeling
-
Collect all this compound waste in chemically resistant, leak-proof containers .
-
Label containers clearly with "Hazardous Waste - this compound" and include the full chemical name and any known hazard information. Follow your institution's specific labeling requirements.
Step 3: Neutralization and Treatment (if applicable)
-
For acidic or basic solutions containing this compound, neutralization may be required before disposal.[3] This should be done in a fume hood with appropriate PPE.
-
Consult your institution's EH&S department for specific neutralization protocols.
Step 4: Storage Pending Disposal
-
Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Follow all institutional guidelines for the temporary storage of chemical waste.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and disposal of the this compound waste.
-
Provide them with accurate information about the waste composition and volume.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Decontamination of Laboratory Equipment
Glassware and other equipment contaminated with this compound should be thoroughly decontaminated before reuse or disposal. A standard procedure involves washing with a suitable detergent, followed by an acid bath for stubborn residues, and extensive rinsing with purified water.[3] For highly contaminated items or when complete decontamination cannot be verified, it is prudent to dispose of them as contaminated waste.[3]
Handling Spills
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and secure the area.
-
Wear appropriate PPE , including gloves, eye protection, and a lab coat.
-
Contain the spill using absorbent materials.
-
Clean the affected area with a suitable solvent and then decontaminate with a detergent solution.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in research and development.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetragastrin
Essential protocols for the safe handling, application, and disposal of Tetragastrin are critical for ensuring laboratory safety and maintaining experimental integrity. As a C-terminal tetrapeptide of gastrin, this compound is a potent Cholecystokinin (CCK-4) receptor agonist used in research to stimulate gastric secretion and explore gastric mucosal protection.[1] However, its handling requires strict adherence to safety protocols to mitigate risks associated with its toxicological properties.
A safety data sheet for a substance with the same CAS number as this compound (5534-95-2) classifies it as "Toxic if swallowed."[2] Therefore, implementing robust safety measures is paramount for all personnel involved in its handling.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the necessary personal protective equipment for various procedures involving this compound. The level of protection should be based on a risk assessment of the specific procedure being performed.
| Activity | Required Personal Protective Equipment |
| Preparation and Compounding | Gloves: Two pairs of chemotherapy-grade, powder-free gloves (e.g., nitrile).[3][4] Change every 30-60 minutes or immediately if contaminated.[5] Gown: Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4][6] Eye/Face Protection: Safety goggles and a face shield to protect against splashes.[5][6] Respiratory Protection: An N-95 or N-100 respirator should be used if there is a risk of aerosol generation.[5] |
| Administration | Gloves: Two pairs of chemotherapy-grade gloves.[3][7] Gown: A protective gown is recommended.[4] Eye Protection: Safety glasses with side shields.[8] |
| Spill Cleanup | Gloves: Two pairs of heavy-duty, chemotherapy-grade gloves.[4] Gown: Impermeable gown.[4] Eye/Face Protection: Face shield and splash goggles.[7] Respiratory Protection: A chemical cartridge-type respirator may be required for large spills.[5] Other: Shoe covers may be necessary.[6] |
| Waste Disposal | Gloves: Two pairs of chemotherapy-grade gloves.[4] Gown: Protective gown.[4] |
Operational Plan for Safe Handling
Adherence to a standardized operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Work within a designated area, preferably a ventilated enclosure such as a biological safety cabinet (BSC) or a chemical fume hood, to minimize inhalation exposure.[9]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Cover the work surface with a disposable, absorbent pad.
-
Prepare the desired concentration of this compound solution according to your experimental protocol. For example, a stock solution can be prepared in DMSO and further diluted in corn oil.[1]
2. Administration:
-
When administering this compound, wear appropriate PPE as outlined in the table above.
-
Use needleless systems or safety-engineered sharps to prevent percutaneous exposure.[9]
-
Ensure all connections in IV tubing are secure to prevent leaks.[7]
3. Post-Handling:
-
After handling, carefully remove and dispose of all single-use PPE in designated hazardous waste containers.[10]
-
Thoroughly wash hands and any exposed skin with soap and water.[2][11] Do not use germicidal cleaners as they may enhance absorption.[7]
-
Decontaminate the work surface according to established laboratory procedures.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[2] It should not be disposed of with household garbage.[2]
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and syringes, are considered trace chemotherapy waste.[10] These items must be disposed of in a designated, clearly labeled hazardous waste container.[10]
-
Sharps: All needles and syringes must be placed directly into an approved sharps container without being crushed, clipped, or recapped.[7]
-
Spill Residue: Any materials used to clean up a this compound spill should be disposed of in the designated hazardous waste container.[10]
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse the opened eye for several minutes under running water and consult a doctor.[2]
-
Ingestion: If swallowed, rinse the mouth but do not induce vomiting. Immediately call a poison center or physician.[2]
-
Inhalation: Move the individual to fresh air. If breathing is irregular or stops, provide artificial respiration.[2]
By adhering to these guidelines, researchers and laboratory personnel can safely handle this compound, minimizing the risk of exposure and ensuring a secure research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pogo.ca [pogo.ca]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fishersci.fi [fishersci.fi]
- 9. worksafebc.com [worksafebc.com]
- 10. ph.health.mil [ph.health.mil]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
